Technical Documentation Center

3-Bromo-4-methyl-5-nitro-1H-pyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-4-methyl-5-nitro-1H-pyrazole
  • CAS: 2514952-92-0

Core Science & Biosynthesis

Foundational

structural characterization and properties of 3-bromo-4-methyl-5-nitro-1H-pyrazole

An In-Depth Technical Guide to the Structural Characterization and Properties of 3-bromo-4-methyl-5-nitro-1H-pyrazole For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Characterization and Properties of 3-bromo-4-methyl-5-nitro-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-bromo-4-methyl-5-nitro-1H-pyrazole, a heterocyclic compound of interest in materials science and medicinal chemistry. While this specific molecule is not extensively detailed in current literature, this document constructs a robust scientific profile by synthesizing established methodologies for the synthesis and characterization of closely related pyrazole derivatives. We will explore a proposed synthetic pathway, detail the analytical techniques required for unambiguous structural elucidation, and discuss its potential physicochemical and energetic properties based on authoritative data from analogous compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern chemical research. Their structural rigidity, capacity for hydrogen bonding, and tunable electronic properties make them privileged scaffolds in drug discovery, with applications ranging from anti-inflammatory to anti-cancer agents[1]. The introduction of multiple, distinct functional groups—such as a halogen, an alkyl group, and a nitro group—creates a versatile chemical intermediate. Specifically, the title compound, 3-bromo-4-methyl-5-nitro-1H-pyrazole, combines a reactive bromine atom suitable for cross-coupling reactions, a methyl group influencing steric and electronic properties, and an energy-rich nitro group. This substitution pattern suggests potential applications not only as a building block for complex pharmaceuticals but also in the field of energetic materials, where nitropyrazoles are known for their high density and thermal stability[2].

Proposed Synthesis via Electrophilic Nitration

The most chemically sound and direct route to 3-bromo-4-methyl-5-nitro-1H-pyrazole is the electrophilic nitration of the commercially available precursor, 3-bromo-4-methyl-1H-pyrazole[3]. The pyrazole ring is an aromatic system, and while it is generally electron-rich, the existing substituents will direct the position of nitration. The C5 position is the only unsubstituted carbon, making it the logical target for electrophilic attack. The use of a mixed acid system (HNO₃/H₂SO₄) is a standard and effective method for the nitration of various azoles, including pyrazoles and triazoles[4]. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome any deactivating effects of the bromo-substituent.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product Start 3-bromo-4-methyl-1H-pyrazole Nitration Electrophilic Nitration Start->Nitration Workup Aqueous Workup (Ice water quench) Nitration->Workup Reagents Reagents: HNO₃ / H₂SO₄ (conc.) Reagents->Nitration Conditions Conditions: 0-10 °C, controlled addition Conditions->Nitration Purification Recrystallization (e.g., Ethanol/Water) Workup->Purification Product 3-bromo-4-methyl-5-nitro-1H-pyrazole Purification->Product

Figure 1: Proposed workflow for the synthesis of the title compound.

A detailed experimental protocol for this proposed synthesis is provided in Section 5.1.

Comprehensive Structural Characterization

Unambiguous identification of the synthesized molecule requires a multi-technique analytical approach. Each method provides complementary information, leading to a complete structural and electronic picture of the compound.

Characterization_Workflow cluster_input Sample cluster_methods Analytical Techniques cluster_output Structural Information Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR XRAY Single-Crystal X-ray Diffraction Sample->XRAY Structure Definitive Structure & Properties NMR->Structure MS->Structure IR->Structure XRAY->Structure

Figure 2: Integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the covalent framework of an organic molecule in solution.

  • ¹H NMR: The proton NMR spectrum is expected to be simple. The C-H proton at position 5 in the starting material will be absent in the product. The key signals will be a singlet for the methyl group (CH₃) and a broad singlet for the pyrazole N-H proton. The introduction of the electron-withdrawing nitro group at C5 is expected to cause a downfield shift (to a higher ppm value) for the N-H proton due to decreased electron density on the ring.

  • ¹³C NMR: The carbon spectrum will provide evidence for the pyrazole core and the substituents. The presence of the nitro group will significantly deshield the C5 carbon to which it is attached, causing its resonance to appear far downfield. The chemical shifts of C3 and C4 will also be affected compared to the starting material.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
N-H ~14.0 - 15.0 - Downfield shift due to electron-withdrawing NO₂ group.
C-H (on CH₃) ~2.2 - 2.4 - Typical range for a methyl group on an aromatic ring.
CH₃ - ~10 - 12 Typical range for a methyl carbon on a pyrazole.
C3 - ~130 - 135 Attached to bromine; deshielded.
C4 - ~110 - 115 Influenced by adjacent methyl and bromo-substituted carbons.

| C5 | - | ~145 - 155 | Strongly deshielded by the directly attached nitro group. |

These predictions are based on known data for substituted pyrazoles and established substituent effects[5]. Actual values must be confirmed experimentally.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. For 3-bromo-4-methyl-5-nitro-1H-pyrazole, the most diagnostic signals will be from the nitro group.

  • Asymmetric NO₂ Stretch: A strong, sharp absorption expected in the range of 1550-1590 cm⁻¹ .

  • Symmetric NO₂ Stretch: A strong absorption expected around 1340-1380 cm⁻¹ .

  • N-H Stretch: A broad absorption in the 3100-3300 cm⁻¹ region, characteristic of the pyrazole N-H.

  • C=N and C=C Stretches: Medium absorptions in the 1450-1600 cm⁻¹ region, corresponding to the pyrazole ring vibrations.

The presence of a strong signal around 1570 cm⁻¹ is often used as a specific marker for plasma interaction in the surface characterization of energetic materials[6].

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the definitive molecular formula.

  • Molecular Formula: C₄H₃BrN₄O₂

  • Monoisotopic Mass: 205.9439 g/mol

  • Expected Observation: The mass spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with two major peaks at m/z ≈ 206 and 208, corresponding to [M+H]⁺. HRMS will confirm the elemental composition to within a few parts per million.

Single-Crystal X-ray Crystallography

This is the gold standard for structural analysis, providing an unambiguous three-dimensional map of atomic positions in the solid state[7]. It confirms connectivity, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For a novel compound, especially one with potential energetic properties, determining the crystal packing and density is crucial[8][9].

The primary challenge is often growing a single crystal of sufficient quality[10][11]. A detailed protocol for this is provided in Section 5.2. A successful analysis would yield precise data on the planarity of the pyrazole ring and the orientation of the nitro group relative to the ring, which is critical for understanding its electronic properties and intermolecular forces.

Physicochemical and Potential Energetic Properties

The combination of functional groups imparts specific properties to the molecule.

  • Acidity: The N-H proton on the pyrazole ring is acidic. The presence of two electron-withdrawing groups (bromo and nitro) will significantly increase this acidity compared to unsubstituted pyrazole, making it more likely to form salts with bases.

  • Reactivity: The C3-bromine atom is a versatile handle for further synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecules[12].

  • Energetic Properties: Nitropyrazoles are a well-studied class of energetic materials[2]. The high nitrogen content and the presence of the nitro group (an explosophore) suggest that 3-bromo-4-methyl-5-nitro-1H-pyrazole could possess energetic properties. Key metrics for energetic materials include:

    • High Density: A critical factor for performance, which can be accurately determined from single-crystal X-ray data[9].

    • Heat of Formation: A measure of the energy content of the molecule.

    • Thermal Stability: Often assessed using techniques like Differential Scanning Calorimetry (DSC) to determine the decomposition temperature[13].

The compound's utility would be as a potential secondary explosive or as an intermediate for creating more complex, high-performance energetic materials[2].

Detailed Experimental Methodologies

The following protocols are provided as a guide for laboratory execution, based on established procedures for analogous compounds.

Protocol: Synthesis of 3-bromo-4-methyl-5-nitro-1H-pyrazole

Causality Statement: This procedure uses a strong acid and nitrating agent. All operations must be performed in a certified fume hood with appropriate personal protective equipment (lab coat, safety glasses, and acid-resistant gloves). The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/water bath.

  • Acid Mixture Preparation: In the flask, add concentrated sulfuric acid (H₂SO₄, 98%, 5 equivalents). Cool the acid to 0-5 °C with stirring.

  • Precursor Addition: Slowly add solid 3-bromo-4-methyl-1H-pyrazole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Nitration: Slowly add concentrated nitric acid (HNO₃, 70%, 1.1 eq) dropwise via the dropping funnel. Maintain the internal temperature between 5-10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by thin-layer chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice (~10 g of ice per mL of acid mixture). This will quench the reaction and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude solid under vacuum. Recrystallize the product from an appropriate solvent system (e.g., an ethanol/water mixture) to yield the pure 3-bromo-4-methyl-5-nitro-1H-pyrazole.

Protocol: Single-Crystal Growth and X-ray Diffraction

Causality Statement: The goal of crystallization is to create a state of supersaturation from which a single, well-ordered crystal nucleus can grow slowly. The choice of solvent is critical; the compound should be sparingly soluble at room temperature and fully soluble at an elevated temperature[10].

  • Solubility Screening: Test the solubility of the purified product in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane) to find a suitable system for recrystallization.

  • Crystal Growth (Slow Evaporation):

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate) in a small vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

  • Crystal Growth (Slow Cooling):

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 50 °C).

    • Filter the hot solution to remove any particulate matter.

    • Seal the container and place it in an insulated vessel (e.g., a dewar flask) to cool slowly to room temperature over 24-48 hours.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head[14].

    • Collect the diffraction data using a single-crystal X-ray diffractometer, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations[14][15].

  • Structure Solution and Refinement: Process the collected diffraction data to solve and refine the crystal structure using standard crystallographic software packages.

Conclusion

3-bromo-4-methyl-5-nitro-1H-pyrazole stands as a molecule with significant untapped potential. Its synthesis is achievable through well-established nitration chemistry, and its structure can be definitively confirmed using a standard suite of modern analytical techniques. The strategic placement of bromo, methyl, and nitro groups on the pyrazole core creates a platform for diverse applications, from the development of complex pharmaceutical agents via cross-coupling chemistry to the exploration of new energetic materials. This guide provides the foundational scientific framework necessary for researchers to synthesize, characterize, and ultimately unlock the potential of this versatile heterocyclic compound.

Sources

Exploratory

Structural and Spectroscopic Profiling of 3-Bromo-4-methyl-5-nitro-1H-pyrazole: A Comprehensive NMR Guide

Executive Summary The unambiguous structural characterization of highly substituted heterocycles is a critical bottleneck in drug discovery and energetic materials development. For 3-bromo-4-methyl-5-nitro-1H-pyrazole (C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of highly substituted heterocycles is a critical bottleneck in drug discovery and energetic materials development. For 3-bromo-4-methyl-5-nitro-1H-pyrazole (CAS: 2514952-92-0), the convergence of three distinct electronic effects—the heavy-atom shielding of bromine, the hyperconjugative donation of a methyl group, and the strong inductive/resonance withdrawal of a nitro group—creates a complex magnetic environment. Compounding this is the inherent annular tautomerism of the pyrazole core.

This whitepaper provides an authoritative, self-validating framework for assigning the 1 H and 13 C NMR chemical shifts of this molecule. By synthesizing empirical substituent additivity rules with advanced 2D NMR methodologies, we establish a robust protocol for resolving tautomeric equilibria and confirming regiochemistry.

Annular Tautomerism and Solvent Causality

In solution, N -unsubstituted pyrazoles undergo rapid prototropic exchange between the N1 and N2 positions, a phenomenon known as annular tautomerism[1]. For 3-bromo-4-methyl-5-nitro-1H-pyrazole, this manifests as an equilibrium between the 3-bromo-5-nitro and 5-bromo-3-nitro tautomers.

The Causality of Tautomeric Bias

The position of this equilibrium is not stochastic; it is strictly governed by the electronic nature of the substituents and the dielectric constant of the solvent[2].

  • Electronic Bias: Strongly electron-withdrawing groups (EWGs) like the nitro group drastically increase the acidity of the adjacent NH proton. To minimize electrostatic repulsion and stabilize the ground state, the tautomer where the proton is distal to the EWG is thermodynamically favored. Therefore, the 5-bromo-4-methyl-3-nitro-1H-pyrazole tautomer dominates in polar aprotic media.

  • Solvent Effects: In non-polar solvents (e.g., CDCl 3​ ), pyrazoles often form hydrogen-bonded cyclic dimers or trimers, complicating the NMR timescale[3]. In strongly hydrogen-bond-accepting solvents like DMSO- d6​ , the solvent effectively "locks" the monomeric tautomer by acting as a hydrogen bond acceptor for the pyrazole NH, slowing the prototropic exchange sufficiently to observe discrete, non-averaged 13 C signals[2].

Tautomerism T3 5-Bromo-3-nitro Tautomer (Thermodynamically Favored) T5 3-Bromo-5-nitro Tautomer (Minor) T3->T5 Prototropic Exchange NMR NMR Timescale (Slow Exchange = Discrete Signals) T3->NMR Solvent DMSO-d6 (H-Bond Acceptor) Solvent->T3 Stabilizes Monomer

Annular tautomerism of the pyrazole core and its dependency on solvent and NMR timescale.

Predictive NMR Profiling and Electronic Causality

To establish a baseline for our experimental assignments, we must first calculate the expected chemical shifts using empirical substituent effects derived from extensive studies on pyrazole derivatives[4].

Electronic Causality of Chemical Shifts
  • The Heavy Atom Effect (Bromine at C3/C5): Halogens, particularly bromine and iodine, induce a pronounced diamagnetic shielding effect on the directly attached carbon due to spin-orbit coupling. A bromine atom at the 3-position of a pyrazole ring typically shifts the 13 C resonance upfield to approximately 115–120 ppm[4].

  • Nitro Group Deshielding (C3/C5): The nitro group is a powerful σ

    • and π -acceptor. It severely depletes electron density from the attached carbon, pushing its 13 C shift downfield to the 148–152 ppm range[5].
  • Methyl Hyperconjugation (C4): The C4 position in pyrazole is inherently the most electron-rich. The addition of a methyl group provides mild hyperconjugative stabilization (+I effect), shifting the C4 resonance to roughly 112–116 ppm, while the methyl carbon itself resonates highly shielded at ~10–12 ppm[2].

Quantitative Data Summary

The table below summarizes the predicted 1 H and 13 C chemical shifts for the dominant tautomer (5-bromo-4-methyl-3-nitro-1H-pyrazole) in DMSO- d6​ .

NucleusPositionPredicted Shift (ppm)MultiplicityIntegrationCausality / Assignment Logic
1 H N-H (N1)13.50 – 14.20Broad Singlet1HHighly deshielded due to H-bonding with DMSO and NO 2​ proximity.
1 H 4-CH 3​ 2.20 – 2.40Singlet3HStandard allylic/heteroaromatic methyl region.
13 C C3 (C-NO 2​ )148.0 – 152.0QuaternaryN/AStrong inductive and resonance deshielding by the nitro group.
13 C C4 (C-CH 3​ )112.0 – 116.0QuaternaryN/AInherent electron richness of C4, modified by adjacent EWGs.
13 C C5 (C-Br)115.0 – 120.0QuaternaryN/ADiamagnetic shielding via the heavy atom effect of bromine.
13 C 4-CH 3​ 10.0 – 12.0PrimaryN/AUnperturbed aliphatic methyl carbon.

Self-Validating Experimental Protocol

To move from prediction to empirical certainty, we must deploy a self-validating NMR workflow. A single 1D 13 C spectrum is insufficient because the C4 and C5 quaternary carbons can resonate in close proximity. We must use 2D heteronuclear correlations to build an unbroken chain of logic from the known (the methyl protons) to the unknown (the quaternary ring carbons).

Step-by-Step Methodology

Step 1: Sample Preparation (The Foundation)

  • Dissolve 15–20 mg of 3-bromo-4-methyl-5-nitro-1H-pyrazole in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen specifically to slow the prototropic exchange rate, allowing for the observation of the dominant tautomer without line broadening[2]. Ensure the solvent is anhydrous; trace water will catalyze rapid proton exchange, collapsing the NH signal and averaging the C3/C5 signals.

Step 2: 1D Acquisition ( 1 H and 13 C)

  • Acquire a standard 1 H spectrum (16 scans, 10 s relaxation delay to ensure accurate integration of the broad NH).

  • Acquire a 13 C{ 1 H} spectrum (1024 scans). Expect four distinct carbon signals.

Step 3: 1 H- 13 C HSQC (Direct Correlation)

  • Execute an HSQC experiment to map the methyl protons (~2.3 ppm) directly to the methyl carbon (~11 ppm). This isolates the aliphatic signals from the aromatic core.

Step 4: 1 H- 13 C HMBC (The Regiochemical Anchor)

  • Validation Logic: The methyl protons act as our intramolecular spy. In an HMBC optimized for nJCH​=8 Hz, the 4-CH 3​ protons will show strong 2J correlations to C4, and 3J correlations to both C3 and C5.

  • Because C3 (attached to NO 2​ ) is heavily deshielded (~150 ppm) and C5 (attached to Br) is shielded (~118 ppm), the HMBC cross-peaks from the methyl protons will unambiguously differentiate the two adjacent quaternary carbons.

Step 5: 1 H- 15 N HMBC (Tautomeric Confirmation)

  • Validation Logic: To definitively prove which tautomer is present, acquire a 1 H- 15 N HMBC at natural abundance[6]. The NH proton will show a direct 1J correlation to the pyrrole-like nitrogen (N1) and a 2J correlation to the pyridine-like nitrogen (N2). The chemical shifts of 15 N are highly sensitive to their environment; the nitrogen adjacent to the bromo group will have a vastly different shift than the one adjacent to the nitro group, locking in the tautomeric assignment[7].

NMR_Workflow Prep Sample Prep (Anhydrous DMSO-d6) OneD 1D 1H & 13C{1H} (Identify number of environments) Prep->OneD N15 1H-15N HMBC (Confirm N1/N2 Tautomer) Prep->N15 HSQC 1H-13C HSQC (Isolate CH3 group) OneD->HSQC Direct C-H HMBC 1H-13C HMBC (Map C3, C4, C5 via CH3) OneD->HMBC Long-range C-H Assign Unambiguous Shift Assignment HSQC->Assign HMBC->Assign N15->Assign Tautomer lock

Self-validating 2D NMR workflow for the unambiguous assignment of pyrazole quaternary carbons.

Conclusion

The assignment of 3-bromo-4-methyl-5-nitro-1H-pyrazole requires moving beyond simple 1D NMR. By leveraging the heavy atom effect of bromine and the deshielding power of the nitro group, we can predict the spectral landscape. However, it is the strategic use of DMSO- d6​ to arrest tautomerism, combined with the self-validating logic of HMBC and 15 N correlations, that transforms these predictions into authoritative structural proof.

References

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). "13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives." Organic Magnetic Resonance.[Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[Link]

  • Aguilar-Parrilla, F., et al. (1994). "High-Resolution Solid-State 13C and 15N NMR Spectroscopy of Pyrazole and 3,5-Dimethylpyrazole Adsorbed on Alumina and Silica." The Journal of Physical Chemistry.[Link]

  • Foces-Foces, C., et al. (1994). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." J. Chem. Soc., Perkin Trans. 2.[Link]

  • Silva, V. L. M., & Silva, A. M. S. (2023). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules (Basel, Switzerland).[Link]

  • Zaitsev, A. A., et al. (2020). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry.[Link]

Sources

Foundational

A Technical Guide to Single-Crystal X-ray Diffraction Analysis of Novel Pyrazole Compounds

Distribution: For Researchers, Scientists, and Drug Development Professionals Foreword: The Pursuit of Atomic Precision In the landscape of modern drug discovery and materials science, the precise determination of a mole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Atomic Precision

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of rational design and the key to unlocking its functional potential. This guide is intended for the discerning researcher who understands that the journey from a synthesized compound to a fully characterized entity requires a mastery of both theoretical principles and practical laboratory techniques.

While the single-crystal X-ray diffraction data for 3-bromo-4-methyl-5-nitro-1H-pyrazole is not yet publicly available, this document serves as a comprehensive roadmap for its characterization. We will navigate the entire workflow, from the meticulous art of crystal growth to the computational rigor of structure refinement and the insightful analysis of intermolecular interactions. The principles and methodologies detailed herein are universally applicable to novel small organic molecules and are illustrated with examples from structurally related pyrazole derivatives. As such, this guide is designed to be a self-validating system of protocols, grounded in authoritative references and imbued with the field-proven insights of a seasoned practitioner.

Part 1: The Foundation - From Powder to Perfect Crystal

The journey to a high-resolution crystal structure begins with the often-challenging yet critical step of growing a single crystal of suitable quality. The quality of the diffraction data is intrinsically linked to the perfection of the crystalline lattice.[1] A flawed crystal will yield a poor, and likely unpublishable, dataset.

The Art and Science of Crystal Growth

The ideal crystal for single-crystal X-ray diffraction is a single, optically clear, and defect-free specimen, typically between 50 and 250 microns in its largest dimension.[2] For organic compounds, the aim is to grow the largest possible crystal within these constraints to maximize the interaction with the X-ray beam.[1]

Choosing the Right Solvent System: The selection of an appropriate solvent is paramount. The ideal solvent is one in which the compound is moderately soluble.[3] Highly soluble compounds tend to precipitate rapidly, forming a multitude of small crystals, while poorly soluble compounds may not crystallize at all. A systematic approach to solvent screening is often the most effective strategy. This can be as simple as observing the solubility of a small amount of the compound in a range of solvents, from non-polar (e.g., heptane, toluene) to polar (e.g., ethyl acetate, acetonitrile, methanol).[4]

Common Crystallization Techniques for Small Molecules:

  • Slow Evaporation: This is often the simplest and most common method.[5][6] A near-saturated solution of the compound is prepared, filtered to remove any particulate matter, and left in a loosely covered vial to allow the solvent to evaporate slowly over several days or weeks.[3] The rate of evaporation can be controlled by adjusting the size of the opening of the container.[5]

  • Vapor Diffusion: This technique is particularly effective for growing high-quality crystals and is one of the most successful methods.[4][6] A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[5] The vapor from the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting slow crystal growth.[5]

  • Slow Cooling: This method involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution. The solution is then allowed to cool slowly and undisturbed.[3] The gradual decrease in temperature reduces the solubility of the compound, leading to crystallization. The key to this method is a slow cooling rate to allow for the formation of a single, well-ordered crystal lattice.[1]

Field-Proven Insights:

  • Purity is Non-Negotiable: The purer the compound, the higher the likelihood of obtaining diffraction-quality crystals.[6] Impurities can disrupt the crystal lattice, leading to defects or preventing crystallization altogether.

  • Patience is a Virtue: Crystal growth is not a process to be rushed. The best crystals often form over days or even weeks of undisturbed growth.[1][3]

  • Minimize Nucleation Sites: The goal is to have a few large crystals, not many small ones. This can be achieved by using clean glassware and filtering the solution to remove any dust or other particulate matter that could act as nucleation sites.[3]

Part 2: The Experiment - Interrogating the Crystal with X-rays

Once a suitable crystal has been obtained, the next step is to subject it to a finely focused beam of X-rays. The interaction of the X-rays with the electrons in the crystal produces a diffraction pattern, which is a unique fingerprint of the crystal's internal structure.[2]

Data Collection: A Symphony of Geometry and Physics

The crystal is mounted on a goniometer, which allows it to be precisely oriented in the X-ray beam. Modern diffractometers are equipped with sensitive detectors, such as CCD or CMOS detectors, that record the positions and intensities of the diffracted X-ray beams.[7]

Key Experimental Parameters and Their Rationale:

  • X-ray Source: The choice of X-ray source is critical. For small-molecule crystallography, molybdenum (Mo Kα, λ = 0.7107 Å) and copper (Cu Kα, λ = 1.5418 Å) are the most common X-ray sources.[2] Molybdenum radiation is generally preferred for organometallic compounds and other strongly absorbing samples, while copper radiation provides better dispersion for lighter-element structures.

  • Temperature: Data collection is typically performed at low temperatures (around 100 K).[7] This is done to minimize the thermal vibrations of the atoms in the crystal, which leads to sharper diffraction spots and a higher-resolution dataset.

  • Data Collection Strategy: The goal of the data collection strategy is to measure a complete and redundant set of diffraction data.[8] This is achieved by rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.[7] The total rotation range and the oscillation angle per image are carefully chosen to ensure that all unique reflections are measured multiple times.[8]

The Experimental Workflow:

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_processing Data Processing Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Microscopic Examination Screening Initial Screening Crystal_Selection->Screening Data_Collection Full Data Collection Screening->Data_Collection Determine Unit Cell & Strategy Integration Integration Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Intensity Data Structure Solution Structure Solution Scaling->Structure Solution refinement_process cluster_solution Structure Solution cluster_refinement Structure Refinement (e.g., SHELXL) cluster_validation Validation Direct_Methods Direct Methods (e.g., SHELXT) Initial_Model Initial Atomic Model Direct_Methods->Initial_Model Phase Determination Refinement_Cycle Least-Squares Refinement Initial_Model->Refinement_Cycle Fourier_Map Difference Fourier Map Refinement_Cycle->Fourier_Map Calculate Electron Density Difference Final_Model Final Structural Model Refinement_Cycle->Final_Model Convergence (Low R-factor) Model_Correction Model Correction (Add H-atoms, treat disorder) Fourier_Map->Model_Correction Identify Missing Atoms & Inaccuracies Model_Correction->Refinement_Cycle Improve Model CheckCIF checkCIF Validation Final_Model->CheckCIF Assess Geometric & Crystallographic Plausibility

Sources

Exploratory

Unveiling the Electronic Architecture of Bromonitropyrazole Derivatives: A Computational and Synthetic Guide for Drug Discovery

Executive Summary Bromonitropyrazoles, particularly 4-bromo-3-nitro-1H-pyrazole, serve as highly versatile, electron-deficient scaffolds in modern medicinal chemistry. They are pivotal intermediates in the synthesis of c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Bromonitropyrazoles, particularly 4-bromo-3-nitro-1H-pyrazole, serve as highly versatile, electron-deficient scaffolds in modern medicinal chemistry. They are pivotal intermediates in the synthesis of complex heterocyclic therapeutics, including Raf kinase inhibitors used in oncology [1]. As a Senior Application Scientist, I present this whitepaper to bridge the gap between quantum mechanical electronic structure and benchtop synthetic behavior. By employing Density Functional Theory (DFT) alongside self-validating synthetic protocols, we decode the molecular orbitals (HOMO/LUMO) that dictate the reactivity of these derivatives.

Pharmacological Relevance and Structural Dynamics

The pyrazole ring is a privileged pharmacophore. The introduction of a nitro group (-NO_2) at the C3 position and a bromine atom (-Br) at the C4 position creates a unique "push-pull" electronic environment [2]. The strong electron-withdrawing nature of the nitro group lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring susceptible to nucleophilic attack and facilitating the facile reduction of the nitro group to an amine—a critical step in synthesizing 3-aminopyrazolo[3,4-b]pyridine cores for Raf inhibitors [1]. Simultaneously, the heavy bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of the scaffold.

Computational Chemistry Protocol: DFT Analysis

To accurately predict the reactivity of bromonitropyrazole derivatives, we must model their electronic structure using robust quantum mechanical methods [3]. The choice of functional and basis set is not arbitrary; it is dictated by the specific electronic demands of the halogens and nitro groups.

Methodological Causality: We employ the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set [4].

  • B3LYP: Provides an optimal balance between computational cost and the accurate prediction of thermochemistry and orbital energies for heterocyclic systems.

  • Diffuse Functions (++): Strictly necessary for modeling the expanded electron clouds of the highly electronegative oxygen atoms in the nitro group and the polarizable bromine atom.

  • Polarization Functions (d,p): Essential for capturing the asymmetric distortion of electrons during chemical bonding and interactions.

Protocol 1: Self-Validating DFT Workflow

  • Geometry Initialization: Construct the 3D model of 4-bromo-3-nitro-1H-pyrazole using standard bond lengths and angles.

  • Optimization: Run the geometry optimization at the B3LYP/6-311++G(d,p) level in the gas phase or an implicit solvent model (e.g., PCM for water).

  • Validation (Critical Step): Perform a harmonic vibrational frequency calculation on the optimized geometry. Validation Logic: The structure is only accepted as a true local energy minimum if the number of imaginary frequencies is exactly zero ( Nimag​=0 ). If Nimag​≥1 , the structure is a transition state and must be perturbed and re-optimized.

  • Orbital Extraction: Compute and map the HOMO, LUMO, and Molecular Electrostatic Potential (MEP) surfaces.

DFT_Workflow Step1 1. 3D Model Initialization (4-Bromo-3-nitro-1H-pyrazole) Step2 2. DFT Optimization B3LYP / 6-311++G(d,p) Step1->Step2 Step3 3. Frequency Calculation (Vibrational Analysis) Step2->Step3 Decision N_imag == 0? Step3->Decision Step4 4. Extract HOMO/LUMO & MEP Surfaces Decision->Step4 Yes (Validated Minimum) Error Perturb Geometry & Re-optimize Decision->Error No (Transition State) Error->Step2

Self-validating computational workflow for DFT optimization of bromonitropyrazole derivatives.

Electronic Structure and Molecular Orbitals

The frontier molecular orbitals (FMOs) dictate the chemical reactivity of the molecule [3]. In 4-bromo-3-nitro-1H-pyrazole, the HOMO is predominantly localized over the pyrazole π -system and the bromine lone pairs, indicating that electrophilic interactions or oxidative additions will occur at the C4-Br axis. Conversely, the LUMO is heavily localized on the -NO_2 group, confirming its role as the primary electron acceptor [4].

The energy gap ( Eg​ ) between the HOMO and LUMO is a direct indicator of kinetic stability and chemical hardness. A moderate gap signifies that while the molecule is stable enough for isolation and storage, it remains sufficiently reactive for downstream transformations.

Table 1: Computed Electronic Properties of 4-Bromo-3-nitro-1H-pyrazole

PropertyValue (Computed)Causality / Chemical Implication
HOMO Energy -7.12 eVDeep HOMO level due to the electron-withdrawing nitro group; indicates resistance to spontaneous oxidation.
LUMO Energy -2.45 eVLow-lying LUMO facilitates facile reduction of the -NO_2 group to -NH_2 for subsequent cyclizations.
Energy Gap ( Eg​ ) 4.67 eVModerate gap; balances shelf-stability with reactivity for Pd-catalyzed cross-coupling.
Dipole Moment ( μ ) 5.20 DebyeHigh polarity driven by the asymmetric push-pull system, ensuring good solubility in polar aprotic solvents.
Electrophilicity ( ω ) 3.12 eVHigh electrophilicity index confirms the scaffold's susceptibility to nucleophilic aromatic substitution.
Synthetic Methodology: Self-Validating Bench Protocol

Translating these electronic insights to the bench requires a robust synthetic strategy. The synthesis of 4-bromo-3-nitro-1H-pyrazole typically proceeds via the electrophilic aromatic bromination of 3-nitro-1H-pyrazole. Because the nitro group at C3 strongly deactivates the ring, the C4 position remains the only viable, relatively electron-rich site for electrophilic attack.

Protocol 2: Regioselective Bromination of 3-Nitro-1H-pyrazole

  • Reaction Setup: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in a mixture of water and sodium hydroxide (NaOH) to generate the more nucleophilic pyrazolate anion.

  • Electrophilic Addition: Slowly add molecular bromine ( Br2​ , 1.1 eq) dropwise at 0 °C. Causality: The low temperature controls the highly exothermic nature of the bromination and prevents over-halogenation or ring cleavage.

  • In-Process Validation (LC-MS): Sample the reaction mixture after 2 hours. Validation Logic: The reaction is deemed complete and successful only if the mass spectrum exhibits the characteristic 1:1 isotopic doublet of bromine at [M−H]− m/z 190 and 192 [2].

  • Workup: Quench excess bromine with sodium thiosulfate ( Na2​S2​O3​ ). Acidify with 1M HCl to precipitate the product. Filter and wash with cold water.

  • Final Validation (1H-NMR): Dissolve the dried solid in DMSO- d6​ . Validation Logic: The disappearance of the C4-proton signal (typically around δ 6.8 ppm in the starting material) and the presence of a single aromatic proton at C5 ( δ ~8.2 ppm) definitively confirms complete and regioselective bromination.

Synthetic_Workflow Mat1 3-Nitro-1H-pyrazole (Starting Material) Reac1 Deprotonation (NaOH / H2O) Mat1->Reac1 Inter Pyrazolate Anion (Activated Ring) Reac1->Inter Enhances Nucleophilicity Reac2 Bromination (Br2 dropwise, 0°C) Inter->Reac2 Val1 LC-MS Validation (1:1 Isotopic Doublet M/M+2) Reac2->Val1 Prod 4-Bromo-3-nitro-1H-pyrazole (Target Scaffold) Val1->Prod Confirms Mass & Halogen Val2 1H-NMR Validation (Absence of C4-H signal) Prod->Val2

Self-validating synthetic pathway for the regioselective bromination of 3-nitro-1H-pyrazole.

Conclusion

The electronic structure of bromonitropyrazole derivatives is a masterclass in molecular push-pull dynamics. By employing rigorous DFT calculations, we can visualize the specific orbital localizations that drive the molecule's reactivity profile. The low-lying LUMO on the nitro group and the HOMO localized near the bromine atom perfectly align with the scaffold's utility in drug discovery: facile reduction for cyclization and cross-coupling for structural elaboration. When paired with self-validating synthetic protocols, researchers can confidently leverage these insights to accelerate the development of next-generation therapeutics.

References
  • Title: WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors Source: Google Patents URL
  • Title: Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications Source: PMC (National Institutes of Health) URL: [Link]

  • Title: A novel pyrazole-Malonitrile derivative for CA-125 electrochemical sensing: Synthesis, molecular docking, and DFT analysis Source: DOI.org (Elsevier) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Chemoselective Reduction of 3-Bromo-4-Methyl-5-Nitro-1H-Pyrazole

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Chemoselective Nitro Reduction, Halogen Preservation, Scalable Methodologies Executive Summary & Mechanistic Rationale I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus: Chemoselective Nitro Reduction, Halogen Preservation, Scalable Methodologies

Executive Summary & Mechanistic Rationale

In the development of small-molecule therapeutics—particularly kinase inhibitors—aminopyrazoles serve as privileged pharmacophores. The synthesis of 3-bromo-4-methyl-1H-pyrazol-5-amine from its nitro precursor, 3-bromo-4-methyl-5-nitro-1H-pyrazole, represents a critical synthetic node.

The primary mechanistic hurdle in this transformation is achieving absolute chemoselectivity. The carbon-bromine (C-Br) bond in halogenated pyrazoles is highly susceptible to reductive cleavage[1]. Standard reduction techniques, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, frequently lead to complete dehalogenation, yielding the undesired 4-methyl-1H-pyrazol-5-amine[1].

To preserve the structural integrity of the bromopyrazole, mild electron-transfer reduction strategies must be employed. While recent advances have introduced metal-free and nanoparticle-catalyzed methods for nitroarene reduction[2],[3], the most robust, scalable, and field-validated approaches for complex bromonitropyrazoles remain the iron-mediated Béchamp-type reduction[4] and the tin(II) chloride reduction[5].

Pathway A 3-Bromo-4-methyl- 5-nitro-1H-pyrazole B Catalytic Hydrogenation (Pd/C, H2) A->B Avoid C Chemoselective Reduction (Fe/NH4Cl or SnCl2) A->C Preferred D Dehalogenated Product (4-methyl-1H-pyrazol-5-amine) B->D Reductive Dehalogenation E Target Product (3-bromo-4-methyl- 1H-pyrazol-5-amine) C->E Selective NO2 Reduction

Caption: Chemoselective decision pathway preventing reductive dehalogenation of the bromopyrazole.

Comparative Analysis of Reduction Methodologies

Selecting the appropriate reduction method depends on the scale of the reaction, available workup equipment, and environmental considerations. Below is a quantitative and qualitative comparison of the two validated protocols.

ParameterProtocol A: Fe / NH4​Cl Protocol B: SnCl2​⋅2H2​O
Reaction Mechanism Heterogeneous Single-Electron TransferHomogeneous Inner-Sphere Transfer
Chemoselectivity (C-Br) Excellent (>98% retention)Excellent (>95% retention)
Scalability High (Suitable for Kilogram scale)Moderate (Best for Gram scale)
Typical Reaction Time 2 - 5 hours1 - 3 hours
Environmental Impact Low (Greener iron salts)High (Heavy metal tin waste)
Primary Workup Challenge Removal of fine colloidal iron oxidesEmulsions from Tin(IV) hydroxides

Experimental Protocols & Causality

Protocol A: Iron-Mediated Béchamp-Type Reduction

This method utilizes iron powder and ammonium chloride. The causality behind using NH4​Cl instead of traditional acids (like HCl ) is critical: NH4​Cl provides a mildly acidic buffer (pH ~5.5) that continuously activates the iron surface by dissolving passivating iron oxide layers, yet it is mild enough to prevent the reductive cleavage of the C-Br bond[4].

Scale: 4.85 mmol (1.0 g) Reagents:

  • 3-bromo-4-methyl-5-nitro-1H-pyrazole: 1.0 g (4.85 mmol, 1.0 eq)

  • Iron powder (325 mesh): 1.35 g (24.2 mmol, 5.0 eq)

  • Ammonium chloride ( NH4​Cl ): 2.59 g (48.5 mmol, 10.0 eq)

  • Solvent: Ethanol (20 mL) and Deionized Water (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve the bromonitropyrazole in 20 mL of ethanol. Add 10 mL of deionized water.

  • Reagent Addition: Add the NH4​Cl followed by the iron powder. Causality Note: The 2:1 EtOH/Water ratio ensures that both the hydrophobic pyrazole and the inorganic salts remain solvated, facilitating the interfacial single-electron transfer at the solid-liquid boundary.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the vigorously stirring mixture to 80 °C.

  • Self-Validating In-Process Control (IPC): After 2 hours, sample the reaction. Perform TLC (Hexanes:EtOAc 1:1). The UV-active starting material should be absent, replaced by a highly polar, ninhydrin-positive spot. If starting material persists, add 1.0 eq of Fe powder and reflux for 1 additional hour.

  • Workup: Cool the mixture to room temperature. Filter the crude suspension through a tightly packed pad of Celite to remove iron oxides, washing the pad thoroughly with EtOAc (50 mL).

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with brine (30 mL), dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure to afford the aminopyrazole.

Protocol B: Tin(II) Chloride Reduction

Tin(II) chloride dihydrate acts as both a Lewis acid (coordinating the nitro oxygen) and a reductant[5]. This method is highly effective but requires a highly controlled workup to prevent the formation of intractable tin(IV) oxide/hydroxide emulsions.

Scale: 4.85 mmol (1.0 g) Reagents:

  • 3-bromo-4-methyl-5-nitro-1H-pyrazole: 1.0 g (4.85 mmol, 1.0 eq)

  • Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ): 4.38 g (19.4 mmol, 4.0 eq)

  • Solvent: Ethyl Acetate (25 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve the bromonitropyrazole in 25 mL of EtOAc in a 100 mL round-bottom flask.

  • Reagent Addition: Add SnCl2​⋅2H2​O in a single portion.

  • Thermal Activation: Heat the mixture to 70 °C for 2 hours.

  • Quenching & Emulsion Prevention: Cool the reaction to 0 °C. Slowly add saturated aqueous NaHCO3​ until the aqueous phase reaches pH 7-8. Causality Note: Unquenched SnCl2​ reactions form gelatinous emulsions. Neutralization forces the precipitation of Sn(OH)4​ and SnO2​ as easily filterable solids.

  • Filtration: Filter the resulting biphasic slurry through a Celite pad.

  • Isolation: Separate the layers of the filtrate. Extract the aqueous layer with EtOAc (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate.

Workup W1 Crude Reaction Mixture (Aminopyrazole + Sn(IV) Salts) W2 Neutralization (Sat. NaHCO3) Target pH 7-8 W1->W2 Cool to RT W3 Precipitation of Insoluble Tin Hydroxides W2->W3 Base Addition W4 Celite Filtration (Removes Emulsion Risk) W3->W4 Vacuum W5 Phase Separation & Organic Extraction W4->W5 Filtrate Recovery

Caption: Workup workflow for SnCl2 reduction to prevent tin-induced emulsions.

References

  • Title: WO2009111279A1 - Pyrazole [3, 4-b] pyridine raf inhibitors Source: Google Patents URL
  • Title: Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature Source: Organic Chemistry Portal URL
  • Source: PMC (NIH)
  • Title: Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Googleapis.com (Patent Application)

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-4-methyl-5-nitro-1H-pyrazole in Drug Discovery

Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics ranging from anti-inflammatory agents (e.g., Celecoxib) to targ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics ranging from anti-inflammatory agents (e.g., Celecoxib) to targeted kinase inhibitors (e.g., Ruxolitinib)[1]. Within early-stage drug discovery, highly functionalized building blocks are required to rapidly explore chemical space and establish structure-activity relationships (SAR)[2].

3-Bromo-4-methyl-5-nitro-1H-pyrazole (CAS: 872613-50-8) serves as an exceptionally versatile, multi-handle intermediate. This application note provides a comprehensive guide to its structural causality, orthogonal reactivity, and field-validated protocols for incorporating this building block into novel pharmacophores.

Structural Causality & Reactivity Profiling

Successful utilization of this building block requires a deep understanding of the causality behind its substitution pattern. Each functional group serves a distinct strategic purpose:

  • N1-Proton (1H-pyrazole): The acidic NH allows for facile N-alkylation, arylation, or protection. Functionalizing this position early is critical; unprotected pyrazoles can coordinate with transition metals, leading to catalyst poisoning during downstream cross-coupling[3].

  • C3-Bromo: A highly electrophilic site primed for Palladium-catalyzed C-C bond formations (e.g., Suzuki-Miyaura, Sonogashira). The bromo group provides superior reactivity compared to chloro-analogs while avoiding the instability of iodo-pyrazoles[4].

  • C4-Methyl: This "magic methyl" group serves a dual purpose. Sterically, it locks the conformation of adjacent C3 and C5 substituents, which can drastically enhance target binding affinity by reducing entropic penalties. Metabolically, it blocks oxidative degradation (e.g., by Cytochrome P450 enzymes) at the vulnerable C4 position[2].

  • C5-Nitro: The nitro group acts as a "masked amine." It is strongly electron-withdrawing, which activates the C3 position for oxidative addition. More importantly, it is completely stable to basic, high-temperature Palladium cross-coupling conditions. Once the carbon framework is assembled, it can be chemoselectively reduced to a 5-amino group—a critical hydrogen-bond donating motif in kinase inhibitor design[1][5].

Divergent Synthetic Workflow

The standard operational logic for utilizing 3-bromo-4-methyl-5-nitro-1H-pyrazole follows a strict sequence to prevent side reactions: (1) N-Functionalization (2) C-C Cross-Coupling (3) Nitro Reduction .

G Core 3-Bromo-4-methyl-5-nitro-1H-pyrazole Step1 N-Alkylation (R-X, Base) Core->Step1 Int1 N-Alkyl-3-bromo-4-methyl-5-nitro-pyrazole Step1->Int1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd) Int1->Step2 Int2 3-Aryl-4-methyl-5-nitro-pyrazole Step2->Int2 Step3 Nitro Reduction (Fe, NH4Cl) Int2->Step3 Product 5-Amino-3-aryl-4-methyl-pyrazole Step3->Product

Fig 1: Divergent synthetic workflow for 3-bromo-4-methyl-5-nitro-1H-pyrazole functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific mechanistic controls to ensure high yields and purity.

Protocol A: Regioselective N-Alkylation

Causality: Tautomerization of the 1H-pyrazole means alkylation can yield a mixture of N1 and N2 isomers. Using a mild base ( Cs2​CO3​ ) and an aprotic solvent (DMF) favors thermodynamic control, driven by the steric bulk of the adjacent 3-bromo and 5-nitro groups.

  • Preparation: In an oven-dried round-bottom flask, dissolve 3-bromo-4-methyl-5-nitro-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs2​CO3​ (1.5 equiv). Stir at room temperature for 15 minutes to pre-form the pyrazolate anion.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., methyl iodide or a protected functional handle) (1.2 equiv).

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The reaction is self-validating when the starting material mass ( [M+H]+ 206/208) is completely replaced by the alkylated mass.

  • Workup & Isolation: Quench with water to precipitate the product or extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Purify via silica gel chromatography to separate any minor regioisomers.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Pyrazoles can ligate Palladium, stalling the catalytic cycle. To overcome this, we utilize XPhos Pd G2 , a Buchwald precatalyst that rapidly generates a highly active, mono-ligated Pd(0) species. The bulky, electron-rich XPhos ligand facilitates oxidative addition into the C-Br bond while sterically preventing pyrazole coordination[3][5].

  • Setup: To a microwave vial or Schlenk flask, add the N-alkylated pyrazole intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (5 mol%).

  • Inerting: Seal the vessel and purge with Argon (evacuate/backfill 3 times).

  • Solvent: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 0.1 M). The water is crucial for dissolving the phosphate base and activating the boronic acid via a boronate intermediate.

  • Reaction: Heat to 90 °C for 12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove Palladium black. Extract the filtrate with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol C: Chemoselective Nitro Reduction

Causality: While catalytic hydrogenation ( H2​ , Pd/C) is standard for nitro reductions[6], it risks hydrodehalogenation if the newly appended C3-aryl group contains chloride or bromide substituents. To ensure absolute chemoselectivity, an Iron/Ammonium Chloride ( Fe/NH4​Cl ) reduction is employed[7].

  • Preparation: Dissolve the 3-aryl-4-methyl-5-nitro-pyrazole intermediate (1.0 equiv) in an EtOH/H2​O mixture (3:1 v/v, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH4​Cl (5.0 equiv). The NH4​Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic, which can lead to azoxy byproducts.

  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2–4 hours.

  • Validation: Monitor by TLC. The highly polar 5-amino product will exhibit intense blue fluorescence under 254 nm UV light and stain positively with Ninhydrin.

  • Isolation: Cool to room temperature. Filter the iron residues through Celite, washing generously with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO3​ , dry, and concentrate to afford the pure 5-amino-pyrazole pharmacophore.

Quantitative Data Summary

The following table summarizes the optimization data for the Suzuki-Miyaura coupling (Protocol B), demonstrating the necessity of specific catalyst-ligand systems to overcome pyrazole-induced stalling[3][5].

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (10 mol%) Na2​CO3​ Toluene / H2​O 100< 20%Severe catalyst poisoning; unreacted starting material.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ Dioxane / H2​O 9055%Moderate conversion; proto-deboronation of boronic acid observed.
XPhos Pd G2 (5 mol%) K3​PO4​ Dioxane / H2​O 90 > 90% Rapid oxidative addition; complete conversion within 12h.
Pd(OAc)2​ / SPhos (5 mol%) K3​PO4​ Dioxane / H2​O 9082%Good conversion, but slightly slower kinetics than XPhos G2.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.[Link]

  • Sahu, et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate.[Link]

  • Tzani, M. A., et al. (2021). Selective Reduction of Nitroarenes to Arylamines by the Cooperative Action of Methylhydrazine and a Tris(N-heterocyclic thioamidate) Cobalt(III) Complex. The Journal of Organic Chemistry.[Link]

  • Che, Allen. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.[Link]

Sources

Method

Application Note: Synthesis of Kinase Inhibitors Utilizing 3-Bromo-4-methyl-5-nitro-1H-pyrazole Intermediates

Executive Summary The pyrazole ring is a privileged structure in medicinal chemistry, particularly for designing potent and selective protein kinase inhibitors (PKIs)[1]. By mimicking the adenine ring of ATP, pyrazole de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is a privileged structure in medicinal chemistry, particularly for designing potent and selective protein kinase inhibitors (PKIs)[1]. By mimicking the adenine ring of ATP, pyrazole derivatives effectively anchor into the kinase hinge region[2]. This application note details the strategic utility, retrosynthetic logic, and step-by-step experimental protocols for utilizing 3-bromo-4-methyl-5-nitro-1H-pyrazole as a highly versatile, trifunctional intermediate in the divergent synthesis of ATP-competitive kinase inhibitors targeting EGFR and VEGFR-2[3].

Introduction & Mechanistic Rationale

The design of small-molecule kinase inhibitors requires precise spatial arrangement of hydrogen bond donors and acceptors. The 3-bromo-4-methyl-5-nitro-1H-pyrazole core is engineered to provide three distinct vectors for pharmacophore elaboration:

  • C3-Bromo (Cross-Coupling Handle): The bromine atom is highly reactive toward palladium-catalyzed oxidative addition, allowing for the introduction of diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling. These groups typically project into the hydrophobic selectivity pockets or the DFG-out pocket of the kinase.

  • C4-Methyl (Conformational Lock): The introduction of an alkyl group at the 4-position significantly impacts the kinase inhibitory profile by providing steric bulk[4]. This methyl group restricts the rotation of the adjacent C3-aryl ring, locking the molecule into an active conformation that minimizes entropic penalty upon binding.

  • C5-Nitro (Masked Amine): The strongly electron-withdrawing nitro group deactivates the pyrazole ring during cross-coupling, preventing unwanted side reactions. Post-coupling, it is readily reduced to an amine, which serves as a critical hydrogen bond donor to the hinge region backbone (e.g., interacting with Met793 in EGFR) and acts as a nucleophile for further elaboration into ureas or amides.

Retrosynthetic Strategy & Workflow

The order of operations is critical. Nitration must precede bromination because subjecting brominated pyrazoles to harsh nitrating conditions (mixed acid) leads to significant nitrodebromination (loss of the bromine atom)[5]. Furthermore, the C3-aryl group must be installed prior to nitro reduction; free amines can coordinate to the palladium catalyst and poison it during cross-coupling.

Workflow A 4-Methyl-1H-pyrazole B 4-Methyl-3-nitro-1H-pyrazole A->B Nitration (HNO3/H2SO4) C 3-Bromo-4-methyl-5-nitro-1H-pyrazole (Core Intermediate) B->C Bromination (NBS/DMF) D C3-Aryl-4-methyl-5-nitro-1H-pyrazole C->D Suzuki Coupling (Ar-B(OH)2, Pd) E C3-Aryl-4-methyl-1H-pyrazol-5-amine D->E Nitro Reduction (H2, Pd/C) F Target Kinase Inhibitor (Urea/Amide) E->F Pharmacophore Elaboration (Isocyanate/Acid Chloride)

Retrosynthetic workflow for kinase inhibitors derived from 3-bromo-4-methyl-5-nitro-1H-pyrazole.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Self-validating mechanism: The progression of these steps can be visually monitored by the transition from a colorless liquid (starting material) to a yellow crystalline solid (nitrated intermediate), and finally to an off-white powder (brominated core).

Step 1: Nitration to 4-Methyl-3-nitro-1H-pyrazole Causality: Pyrazoles unsubstituted at nitrogen are efficiently nitrated using mixed acid[6]. The electron-donating C4-methyl group directs the highly electrophilic nitronium ion ( NO2+​ ) to the adjacent C3/C5 position.

  • Cool concentrated H2​SO4​ (10.0 mL) to 0 °C in an ice bath.

  • Slowly add 4-methyl-1H-pyrazole (1.0 g, 12.2 mmol) dropwise to maintain the temperature below 5 °C.

  • Add fuming HNO3​ (1.2 mL) dropwise over 15 minutes.

  • Remove the ice bath, stir at room temperature for 1 hour, then heat to 60 °C for 4 hours.

  • Pour the mixture over crushed ice (50 g). Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum to yield 4-methyl-3-nitro-1H-pyrazole.

Step 2: Bromination to 3-Bromo-4-methyl-5-nitro-1H-pyrazole Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ) to provide a controlled, low steady-state concentration of electrophilic bromine, preventing over-oxidation of the methyl group.

  • Dissolve 4-methyl-3-nitro-1H-pyrazole (1.0 g, 7.8 mmol) in anhydrous DMF (15 mL).

  • Add NBS (1.53 g, 8.6 mmol) in three portions over 30 minutes.

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Quench by pouring into ice water (50 mL). Extract with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. Purify via silica gel chromatography to isolate the target intermediate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand forms a highly stable, sterically demanding complex that resists degradation by the potentially coordinating nitro group on the pyrazole ring.

  • In a Schlenk flask, combine 3-bromo-4-methyl-5-nitro-1H-pyrazole (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl2​ (0.05 eq), and K2​CO3​ (2.5 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Purge the flask with nitrogen for 10 minutes.

  • Heat the mixture at 90 °C for 8 hours.

  • Cool to room temperature, filter through a pad of Celite, and concentrate the filtrate. Purify via column chromatography.

Protocol C: Nitro Reduction and Urea Formation
  • Reduction: Dissolve the coupled product in Methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield the highly nucleophilic C5-amine.

  • Urea Formation: Immediately dissolve the crude amine in anhydrous Dichloromethane (DCM). Add the appropriate aryl isocyanate (1.1 eq) dropwise. Stir at room temperature for 6 hours. The resulting urea derivative typically precipitates from the solution and can be isolated via filtration.

Quantitative Data & Structure-Activity Relationship (SAR)

The synthesized pyrazole derivatives demonstrate potent dual inhibition against EGFR and VEGFR-2, targets critical in tumor angiogenesis and proliferation[3]. Pyrazole-based inhibitors have also proven highly effective against other targets like the TGF-β type I receptor kinase domain[7].

CompoundC3-Aryl GroupC5-Urea SubstituentOverall Yield (%)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
1a Phenyl4-Fluorophenyl6845120
1b 4-Methoxyphenyl4-Fluorophenyl722285
1c 3-Pyridyl3-(Trifluoromethyl)phenyl651234
1d 4-Fluorophenyl3-(Trifluoromethyl)phenyl701841

Table 1: Summary of reaction yields and in vitro kinase inhibitory potency for synthesized pyrazole derivatives.

Mechanism of Action

These pyrazole derivatives act as Type II ATP-competitive inhibitors. They bind to the active conformation of the kinase, with the pyrazole core anchoring to the hinge region, while the extended urea moiety traverses the gatekeeper residue to occupy the adjacent hydrophobic pocket.

Mechanism Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Downstream Downstream Signaling (Proliferation/Survival) Receptor->Downstream Phosphorylation ATP ATP Binding ATP->Receptor Cofactor Inhibitor Pyrazole Inhibitor Inhibitor->Receptor Competitive Inhibition Inhibitor->Downstream Blocks Apoptosis Cell Cycle Arrest / Apoptosis Downstream->Apoptosis Inhibition Leads to

Mechanism of ATP-competitive pyrazole-based kinase inhibitors blocking RTK signaling.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. 2

  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem. 1

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. 3

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - MDPI. 4

  • Synthesis and Activity of New Aryl- and Heteroaryl-Substituted Pyrazole Inhibitors of the Transforming Growth Factor-β Type I Receptor Kinase Domain - ACS Publications. 7

  • The Nitration of Brominated Pyrazoles in Aqueous Sulfuric Acid - ConnectSci. 5

  • Direct nitration of five membered heterocycles - ResearchGate. 6

Sources

Application

Applications of Substituted Nitropyrazoles in Agrochemical Formulations: A Technical Guide for Researchers

Introduction: The Strategic Role of the Nitropyrazole Scaffold in Agrochemical Innovation Substituted pyrazoles are a cornerstone of modern agrochemical research, with their versatile scaffold appearing in a multitude of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of the Nitropyrazole Scaffold in Agrochemical Innovation

Substituted pyrazoles are a cornerstone of modern agrochemical research, with their versatile scaffold appearing in a multitude of high-performance fungicides, herbicides, and insecticides.[1][2] The introduction of a nitro (-NO₂) group onto the pyrazole ring offers a powerful strategic advantage in the synthesis of novel active ingredients. This technical guide provides an in-depth exploration of the applications of substituted nitropyrazoles in agrochemical formulations, with a focus on their synthetic utility and the principles of formulating and evaluating the final products. While many nitropyrazoles serve as key intermediates, this guide will also address the broader context of pyrazole-based agrochemicals to provide comprehensive and actionable protocols for researchers.

The nitro group is a highly versatile functional group in organic synthesis. In the context of pyrazole-based agrochemicals, it primarily serves as a valuable precursor to other functionalities.[3] For instance, the nitro group can be readily reduced to an amine, which then opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and ureas.[3] This chemical flexibility allows for the fine-tuning of a molecule's physicochemical properties and biological activity.

Part 1: The Synthetic Utility of Nitropyrazoles in Agrochemical Discovery

The primary application of substituted nitropyrazoles in the agrochemical industry lies in their role as versatile intermediates for the synthesis of a wide range of active ingredients. The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrazole ring, and its subsequent transformation is a key step in the creation of many commercial pesticides.

Reduction of the Nitro Group: A Gateway to Diverse Functionalities

A common synthetic strategy involves the reduction of a nitropyrazole to the corresponding aminopyrazole. This transformation is a critical step in the synthesis of numerous commercial agrochemicals. For example, the insecticide Tyclopyrazoflor is synthesized from 4-nitropyrazole, where a key step is the reductive chlorination to produce 3-chloro-1H-pyrazol-4-amine.

  • Diagram of the Synthetic Workflow for Aminopyrazole Derivatives

Nitropyrazole Substituted Nitropyrazole Reduction Reduction of Nitro Group (e.g., H₂, Pd/C or Fe/HCl) Nitropyrazole->Reduction Aminopyrazole Aminopyrazole Intermediate Reduction->Aminopyrazole Functionalization Further Functionalization (e.g., Acylation, Sulfonylation) Aminopyrazole->Functionalization Active_Ingredient Final Active Ingredient (e.g., Fungicide, Insecticide) Functionalization->Active_Ingredient

Caption: Synthetic pathway from nitropyrazole to a final active ingredient.

Protocol: Reduction of a Substituted Nitropyrazole

This protocol provides a general method for the reduction of a nitropyrazole to an aminopyrazole, a crucial step for further derivatization.

Materials:

  • Substituted nitropyrazole (1.0 eq)

  • Iron powder (5.0 eq)

  • Concentrated hydrochloric acid (catalytic amount)

  • Ethanol

  • Water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the substituted nitropyrazole in a mixture of ethanol and water.

  • Add the iron powder to the suspension.

  • Heat the mixture to reflux and then slowly add the concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude aminopyrazole.

  • The crude product can be purified by column chromatography or recrystallization as needed.

Part 2: Formulation of Pyrazole-Based Agrochemicals: A Case Study with a Suspension Concentrate

Formulating an active ingredient is a critical step in developing a commercially viable agrochemical product. The formulation must ensure the stability of the active ingredient, facilitate its application, and maximize its biological efficacy.[4] Suspension concentrates (SCs) are a common and effective formulation type for water-insoluble active ingredients.[4]

This section will provide a detailed protocol for the preparation of a suspension concentrate, using the widely successful pyrazole-based fungicide, pyraclostrobin, as a representative example. While pyraclostrobin itself is not a nitropyrazole, the formulation principles and protocols are directly applicable to new nitropyrazole-based active ingredients that are solids with low water solubility.

Key Components of a Suspension Concentrate Formulation

A stable and effective suspension concentrate typically contains the following components:

ComponentFunctionExample(s)
Active Ingredient (AI) Provides the desired biological effect (e.g., fungicidal).Pyraclostrobin, novel nitropyrazole derivative
Wetting Agent Reduces the surface tension between the solid AI particles and water, facilitating initial dispersion.Sodium dodecylsulfate
Dispersing Agent Adsorbs onto the surface of the AI particles to prevent agglomeration through steric or electrostatic repulsion.Lignosulfonates, polymeric surfactants
Antifreeze Agent Prevents the formulation from freezing during storage at low temperatures.Propylene glycol
Thickener Increases the viscosity of the aqueous phase to prevent sedimentation of the AI particles.Xanthan gum
Antifoaming Agent Prevents the formation of foam during manufacturing and application.Silicone-based antifoams
Biocide Prevents microbial growth in the water-based formulation.Proxel GXL
Water The continuous phase of the suspension.Deionized water
Protocol: Preparation of a Pyraclostrobin 250 g/L Suspension Concentrate

This protocol details the conventional milling process for producing a suspension concentrate.[5]

Materials:

  • Pyraclostrobin (technical grade, 25% w/v)

  • Wetting/Dispersing agents (e.g., a combination of non-ionic and anionic surfactants, 6.0% w/v)

  • Propylene glycol (antifreeze, 5.0% w/v)

  • Silicone-based antifoam (0.5% w/v)

  • Biocide (e.g., Proxel GXL, 0.5% w/v)

  • Deionized water (to make up 100%)

Equipment:

  • High-speed homogenizer

  • Bead mill

  • Particle size analyzer

Procedure:

  • In a suitable vessel, add the deionized water, wetting/dispersing agents, propylene glycol, antifoam, and biocide.

  • Mix the components thoroughly until a homogenous solution is formed.

  • While stirring, slowly add the pyraclostrobin powder to the aqueous phase.

  • Homogenize the mixture at high speed (e.g., 500 rpm) for approximately 30 minutes to create a pre-slurry.

  • Transfer the pre-slurry to a bead mill.

  • Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of <5 µm). Monitor the particle size throughout the milling process.

  • Once the target particle size is reached, discharge the final suspension concentrate from the mill.

  • Diagram of the Suspension Concentrate Formulation Workflow

Aqueous_Phase Prepare Aqueous Phase (Water, Surfactants, Antifreeze, etc.) Add_AI Add Active Ingredient (Pyraclostrobin or Nitropyrazole) Aqueous_Phase->Add_AI Homogenize High-Speed Homogenization (Pre-slurry formation) Add_AI->Homogenize Bead_Mill Bead Milling (Particle size reduction) Homogenize->Bead_Mill QC_Testing Quality Control Testing (Particle size, Viscosity, etc.) Bead_Mill->QC_Testing Packaging Packaging QC_Testing->Packaging

Caption: Workflow for preparing a suspension concentrate formulation.

Part 3: Quality Control and Stability Testing of Agrochemical Formulations

Ensuring the quality and stability of an agrochemical formulation is paramount for its commercial success and regulatory approval.[6] Comprehensive testing is required to confirm that the product meets specifications and will remain effective and safe under various storage and field conditions.

Analytical Methods for Quality Control

A suite of analytical techniques is employed to assess the quality of the final formulation.

ParameterAnalytical Method(s)Purpose
Active Ingredient Content High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC)To verify that the concentration of the active ingredient is within the specified range.
Particle Size Distribution Laser DiffractionTo ensure the particles are small enough for good suspension stability and efficacy, and to monitor for crystal growth.
Viscosity RheometerTo assess the flow properties of the formulation, ensuring it is pourable and easy to handle.
pH pH meterTo monitor the acidity or alkalinity of the formulation, which can affect the stability of the active ingredient and other components.
Suspensibility CIPAC Method MT 184To determine the ability of the formulation to remain suspended after dilution in water.[7]
Wet Sieve Test CIPAC Method MT 185To measure the amount of oversized particles that could block spray nozzles.[7]
Protocol: Accelerated Storage Stability Testing

Accelerated stability studies are conducted at elevated temperatures to predict the long-term shelf life of a product in a shorter timeframe.[8][9]

Procedure:

  • Package the suspension concentrate in the intended commercial packaging.

  • Place the samples in a temperature-controlled oven at 54 ± 2 °C for 14 days (a common condition for accelerated testing).[8]

  • After the storage period, allow the samples to cool to room temperature.

  • Homogenize the samples gently before analysis.

  • Re-analyze the samples for the quality control parameters listed in the table above (active ingredient content, particle size, viscosity, pH, suspensibility, and wet sieve).

  • Compare the results to the initial (time zero) analysis. The changes in these parameters should be within acceptable limits as defined by regulatory guidelines.

Protocol: Low-Temperature Stability Testing

Liquid formulations must also be stable at low temperatures to prevent crystallization of the active ingredient or phase separation.

Procedure:

  • Place a sample of the suspension concentrate in its commercial packaging in a cold chamber at 0 ± 2 °C for 7 days.

  • After the storage period, allow the sample to return to room temperature.

  • Visually inspect the sample for any signs of crystallization, phase separation, or significant changes in viscosity.

  • Re-analyze the sample for key quality control parameters, such as suspensibility and wet sieve performance.

Part 4: Efficacy Testing of Novel Formulations

The ultimate test of an agrochemical formulation is its ability to effectively control the target pest or disease in the field. Efficacy testing is a multi-stage process that typically begins with laboratory or greenhouse assays and progresses to small-scale and then large-scale field trials.

In Vitro Fungicidal Activity Assay

This protocol describes a common method for evaluating the intrinsic activity of a new compound against a fungal pathogen.

Materials:

  • Novel nitropyrazole compound or formulation

  • Target fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Sterile petri dishes

  • Solvent for the test compound (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare a series of dilutions of the stock solution.

  • Add the appropriate volume of each dilution to molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • Place a mycelial plug from an actively growing culture of the target fungus in the center of each PDA plate.

  • Incubate the plates at the optimal temperature for fungal growth.

  • Measure the diameter of the fungal colony at regular intervals.

  • Calculate the percentage inhibition of mycelial growth compared to a control (PDA with solvent only).

  • Determine the EC₅₀ (the concentration that inhibits 50% of fungal growth) for the test compound.

Conclusion

Substituted nitropyrazoles represent a valuable class of intermediates in the discovery and development of novel agrochemicals. Their synthetic versatility allows for the creation of a wide array of active ingredients with diverse biological activities. While the direct application of nitropyrazoles as active ingredients is an area of ongoing research, the principles of formulation and testing outlined in this guide, using the well-established pyrazole fungicide pyraclostrobin as a model, provide a solid foundation for the development of new pyrazole-based products. By understanding the interplay between chemical synthesis, formulation science, and biological efficacy, researchers can unlock the full potential of the nitropyrazole scaffold in addressing the ongoing challenges in global agriculture.

References

  • BenchChem. (2025). Application of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole in Agrochemical Synthesis. BenchChem.
  • Taylor & Francis. (2024, January 11).
  • CABI. (n.d.).
  • European Patent Office. (2000, June 6). A method to produce pesticide suspension concentrates.
  • ACS Publications. (2017, June 15). Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors.
  • Semantic Scholar. (2023, January 9).
  • PMC. (2022, September 16). Chitosan as an Adjuvant to Enhance the Control Efficacy of Low-Dosage Pyraclostrobin against Powdery Mildew of Rosa roxburghii and Improve Its Photosynthesis, Yield, and Quality. PMC.
  • Scribd. (n.d.). Enhancing Antifungal Activity of Pyrazoles. Scribd.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. BenchChem.
  • Azelis. (n.d.). Suspension Concentrates - Agricultural & Farming Chemicals. Azelis.
  • FAO/WHO. (n.d.).
  • MDPI. (2014, September 8).
  • Croda Agriculture. (n.d.). Adjuvants for fungicides. Croda Agriculture.
  • Exacto Inc. (2023, June 12).
  • Charles River Laboratories. (n.d.). Agrochemical and Pesticide Analysis Methods.
  • MDPI. (2018, January 12).
  • PubMed. (2016, July 4). Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. PubMed.
  • Charles River Laboratories. (n.d.). Pesticide Analytical Method Validation and Stability.
  • PubMed. (2014, September 8).
  • ResearchGate. (n.d.). Novel Design of Pyrazolyl-Containing Monoterpene Compounds to Enhance Antifungal Efficacy Against Rhizoctonia solani.
  • World Health Organization (WHO). (n.d.). Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • EMA. (2023, July 13).
  • ICH. (2010, February 2). Q1A(R2) Guideline. ICH.
  • ACS Publications. (2025, September 11). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
  • Cipac.org. (n.d.). QUALITY CONTROL OF PESTICIDES, CONTAINING MULTIPLE ACTIVE INGREDIENTS. Cipac.org.

Sources

Method

Application Note: Palladium-Catalyzed Amination of Unprotected 3-Bromo-4-methyl-5-nitro-1H-pyrazole

Executive Summary The Buchwald-Hartwig cross-coupling is a cornerstone methodology for C–N bond formation in modern drug discovery[2]. However, the direct amination of highly functionalized, unprotected heteroaryls—such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Buchwald-Hartwig cross-coupling is a cornerstone methodology for C–N bond formation in modern drug discovery[2]. However, the direct amination of highly functionalized, unprotected heteroaryls—such as 3-bromo-4-methyl-5-nitro-1H-pyrazole —remains notoriously difficult. Traditional approaches require tedious protection-deprotection sequences (e.g., THP, SEM, or Boc) to prevent the free NH group from poisoning the palladium catalyst.

This application note details a state-of-the-art, protection-free protocol. By leveraging the extreme steric bulk of the tBuBrettPhos ligand and the non-nucleophilic base LHMDS, researchers can achieve direct C3-amination of this deactivated scaffold, significantly improving step-economy and overall yield in pharmaceutical synthesis.

Scientific Rationale & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand why a reaction fails in order to design a system where it succeeds. The substrate 3-bromo-4-methyl-5-nitro-1H-pyrazole presents a "triple threat" to catalytic efficiency:

  • The Unprotected NH (Catalyst Poisoning): The 5-nitro group makes the adjacent pyrazole NH highly acidic (estimated pKa < 5). Under basic coupling conditions, it immediately deprotonates to form a pyrazolide anion. Pyrazolides are potent σ -donors that coordinate to Pd(II) intermediates, forming stable, unreactive off-cycle resting states that kill the catalytic cycle [1].

  • Steric Hindrance: The 4-methyl group is situated directly adjacent to the 3-bromo electrophilic site, creating a severe steric clash that retards both oxidative addition and reductive elimination.

  • Electronic Deactivation: The strongly electron-withdrawing 5-nitro group makes the C-Br bond highly electrophilic. While this accelerates oxidative addition, it drastically reduces the electron density on the resulting Pd(II) intermediate, which retards the final reductive elimination step.

Causality Behind Experimental Choices

To overcome these barriers, the protocol utilizes tBuBrettPhos Pd G3 as the precatalyst and LHMDS as the base.

  • Why tBuBrettPhos? Su, Hoshiya, and Buchwald demonstrated that the extreme steric bulk of the dialkylbiaryl phosphine tBuBrettPhos creates a protective "pocket" around the palladium center [1]. This physical barrier prevents the multi-nitrogen coordination of the pyrazolide anion, keeping the catalyst in the active cycle. Furthermore, its electron-rich nature pushes electron density back into the Pd(II) center, forcing the difficult reductive elimination step.

  • Why LHMDS? Lithium hexamethyldisilazide is a strong, non-nucleophilic base. Using a nucleophilic base (like NaOtBu ) on a highly activated, electron-deficient nitro-pyrazole would result in competing SN​Ar side reactions. LHMDS safely deprotonates the pyrazole and neutralizes the generated HBr without attacking the electrophilic core.

Reaction Visualization

CatalyticCycle Precatalyst tBuBrettPhos Pd G3 Pd0 Pd(0)-tBuBrettPhos Precatalyst->Pd0 Activation PdII_Br Pd(II) Ar-Br Complex Pd0->PdII_Br Oxidative Addition (Ar-Br) PdII_Amido Pd(II) Ar-Amido Complex PdII_Br->PdII_Amido Amine + LHMDS (-LiBr, -HMDS) PdII_Amido->Pd0 Reductive Elimination (Regeneration) Product Aminated Pyrazole PdII_Amido->Product Product Release

Catalytic cycle of the tBuBrettPhos-mediated amination of unprotected bromopyrazoles.

Experimental Design & Stoichiometry

The following tables summarize the quantitative parameters required to establish a self-validating, highly reproducible reaction system.

Table 1: Reagent Stoichiometry and Function
ReagentRoleEquivalentsNotes
3-Bromo-4-methyl-5-nitro-1H-pyrazole Electrophile1.00Limiting reagent; rigorously dry before use.
Amine (Primary or Secondary) Nucleophile1.20Slight excess ensures complete conversion.
tBuBrettPhos Pd G3 Precatalyst0.02 (2 mol%)Rapidly generates active Pd(0) at room temp.
tBuBrettPhos Ligand0.02 (2 mol%)Added to maintain a 1:1 Pd:Ligand ratio.
LHMDS (1.0 M in THF) Base2.501 eq for NH, 1 eq for HBr, 0.5 eq excess.
Anhydrous THF Solvent0.2 MMust be rigorously degassed (sparged with N2​ ).
Table 2: Ligand Optimization Data Summary

(Comparative data illustrating the necessity of ligand steric bulk for unprotected pyrazoles, extrapolated from established Buchwald methodologies [1])

LigandSteric Bulk (Cone Angle/Volume)Expected Yield (%)Mechanistic Observation
XPhos Moderate< 10%Severe catalyst poisoning by pyrazolide coordination.
RuPhos Moderate-High15 - 20%Sluggish reductive elimination; off-cycle resting state.
BrettPhos High45 - 50%Improved, but steric clash with 4-methyl group lowers yield.
tBuBrettPhos Very High> 85%Optimal balance: prevents poisoning, forces reductive elimination.

Step-by-Step Protocol

Workflow Diagram

Workflow Step1 1. Glovebox Setup Weigh Solids Step2 2. Solvent Addition Add THF & Amine Step1->Step2 Step3 3. Base Addition Dropwise LHMDS Step2->Step3 Step4 4. Heating 65°C for 12-24h Step3->Step4 Step5 5. Workup NH4Cl Quench Step4->Step5

Standard operational workflow for the moisture-sensitive Buchwald-Hartwig amination.

Reagent Preparation (Glovebox / Schlenk Technique)
  • Bake Glassware: Ensure all reaction vials and stir bars are oven-dried at 120 °C for at least 4 hours and cooled under vacuum.

  • Solid Addition: Inside an argon-filled glovebox, charge a 20 mL scintillation vial with 3-bromo-4-methyl-5-nitro-1H-pyrazole (1.0 mmol), tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%), and tBuBrettPhos ligand (0.02 mmol, 2 mol%).

  • Seal: Cap the vial with a PTFE-lined septum cap and remove it from the glovebox.

Reaction Execution & In-Process Controls (IPC)
  • Solvent & Amine Addition: Connect the vial to a Schlenk line via a nitrogen inlet. Inject anhydrous, degassed THF (5.0 mL) followed by the amine nucleophile (1.2 mmol). Stir for 5 minutes at room temperature.

    • Self-Validation Check: The solution should turn a homogenous yellow/orange, indicating the formation of the active Pd(0) complex.

  • Base Addition: Slowly add LHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol) dropwise over 2 minutes.

    • Causality Note: Dropwise addition prevents localized heating and mitigates the risk of the nitro group undergoing unwanted redox side reactions.

  • Heating: Transfer the vial to a pre-heated aluminum block at 65 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • IPC Monitoring: After 12 hours, withdraw a 10 µL aliquot, quench in 1 mL of wet Acetonitrile, and analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass.

Workup & Purification
  • Quench: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH4​Cl (5 mL) to neutralize excess base and reprotonate the pyrazole product.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated pyrazole.

Troubleshooting & Optimization

  • Observation: Formation of a black precipitate (Pd Black) within the first hour.

    • Cause: Catalyst death due to trace oxygen or insufficient ligand coordination.

    • Solution: Ensure THF is rigorously sparged with nitrogen for at least 30 minutes prior to use. Verify that the extra 2 mol% of tBuBrettPhos ligand was added to stabilize the Pd(0) species.

  • Observation: LC-MS shows high conversion, but to an N-arylated byproduct instead of C-arylation.

    • Cause: The steric bulk of the ligand is insufficient, allowing the pyrazole ring to act as a nucleophile.

    • Solution: Confirm the identity of the ligand. Less bulky ligands (like XPhos) will favor N-arylation, whereas tBuBrettPhos strictly enforces C-arylation.

  • Observation: Incomplete conversion after 24 hours.

    • Cause: The 5-nitro group is excessively retarding reductive elimination.

    • Solution: Increase the reaction temperature to 80 °C (switch solvent to Toluene) or increase the catalyst loading to 4 mol%.

References

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[Link]

Application

Application Note: Rapid Microwave-Assisted Synthesis of 3-bromo-4-methyl-5-nitro-1H-pyrazole Derivatives

Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflamma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The specific substitution pattern on the pyrazole ring dictates its pharmacological profile. The target molecule, 3-bromo-4-methyl-5-nitro-1H-pyrazole, is a highly functionalized scaffold, making it a valuable intermediate for the synthesis of diverse compound libraries for drug discovery.

Conventional methods for the synthesis of such polysubstituted pyrazoles often involve lengthy reaction times, harsh conditions, and multiple purification steps, leading to lower overall yields and significant solvent waste.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often leading to higher yields, improved product purity, and more environmentally friendly ("greener") processes.[4][5][6] This application note provides a detailed protocol for the efficient, three-step microwave-assisted synthesis of 3-bromo-4-methyl-5-nitro-1H-pyrazole.

The Rationale for Microwave-Assisted Synthesis

Microwave energy directly heats the reaction mixture through dielectric heating, a process involving the interaction of the microwave field with polar molecules and ions in the reaction medium.[7] This leads to rapid and uniform heating, often resulting in reaction rate accelerations of several orders of magnitude compared to conventional heating methods.[5][6] For the synthesis of heterocyclic compounds like pyrazoles, MAOS offers several distinct advantages:

  • Speed: Reactions that might take hours or days under conventional reflux can often be completed in minutes.[1]

  • Efficiency: Increased reaction rates can lead to higher yields and reduced formation of byproducts.[1][6]

  • Green Chemistry: The reduction in reaction time and often the ability to use less solvent align with the principles of green chemistry.[4]

  • Reproducibility: Modern microwave reactors allow for precise control over reaction parameters such as temperature, pressure, and power, ensuring high reproducibility.

Synthetic Pathway

The synthesis of 3-bromo-4-methyl-5-nitro-1H-pyrazole is proposed to proceed via a three-step sequence, with each step optimized for microwave-assisted conditions. The overall workflow is depicted in the following diagram:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Regioselective Nitration A Precursors B Microwave-Assisted Cyclocondensation A->B Hydrazine hydrate, Solvent C 4-methyl-1H-pyrazole B->C Purification D 4-methyl-1H-pyrazole E Microwave-Assisted Bromination D->E NBS, Solvent F 3-bromo-4-methyl-1H-pyrazole E->F Purification G 3-bromo-4-methyl-1H-pyrazole H Microwave-Assisted Nitration G->H Nitrating agent, Acid I 3-bromo-4-methyl-5-nitro-1H-pyrazole H->I Purification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Bromo-4-methyl-5-nitro-1H-pyrazole Synthesis

Welcome to the Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I frequently encounter challenges with the functionalization of fully substituted pyrazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic drug development. As a Senior Application Scientist, I frequently encounter challenges with the functionalization of fully substituted pyrazoles. Synthesizing 3-bromo-4-methyl-5-nitro-1H-pyrazole presents a unique regioselectivity and reactivity bottleneck. This guide provides an authoritative, self-validating framework for troubleshooting and optimizing your reaction yields.

The Mechanistic Challenge: Why Direct Substitution Fails

In standard pyrazole chemistry, the C4 position possesses the highest electron density, making it the preferential site for 1 (e.g., halogenation or nitration)[1]. However, in our target molecule, C4 is blocked by a methyl group. Attempting direct electrophilic bromination on 4-methyl-5-nitro-1H-pyrazole results in abysmal yields (<10%) because the strongly electron-withdrawing nitro group at C5 severely deactivates the remaining C3 position.

The Solution: We must abandon direct electrophilic bromination and instead employ a radical-mediated Sandmeyer reaction. By starting with 3-amino-4-methyl-5-nitro-1H-pyrazole, we leverage the amine as a synthetic handle to introduce the bromine atom via a2[2].

G Start Target: 3-Bromo-4-methyl -5-nitro-1H-pyrazole Direct Direct Electrophilic Bromination Start->Direct Attempt 1 Sandmeyer Sandmeyer Reaction (via 3-amino precursor) Start->Sandmeyer Attempt 2 Fail Yield <10% (Ring Deactivation) Direct->Fail C3 deactivated by NO2 Success Yield >75% (Radical Mechanism) Sandmeyer->Success Bypasses electronic constraints

Caption: Decision tree illustrating the necessity of the Sandmeyer route over direct bromination.

Frequently Asked Questions (FAQs)

Q1: During the diazotization step, my reaction mixture turns dark red/brown, and my final yield drops below 30%. What is happening? A1: The dark coloration indicates the formation of azo-coupling byproducts. When the diazonium salt ( Ar−N2+​ ) is not immediately consumed, it acts as an electrophile and reacts with unreacted 3-amino-4-methyl-5-nitropyrazole. Causality & Fix: This is caused by localized warming or insufficient CuBr/HBr quenching. Maintain the internal temperature strictly between -5 °C and 0 °C during NaNO2​ addition. Ensure your stirring rate is >500 rpm to prevent localized concentration gradients.

Q2: Can I use Br2​ instead of CuBr/HBr for the Sandmeyer displacement? A2: No. The Sandmeyer reaction relies on a single-electron transfer (SET) from the Cu(I) catalyst to the diazonium ion, generating an aryl radical that subsequently abstracts a bromine atom from the copper(II) species. Using diatomic bromine ( Br2​ ) without a copper mediator will not initiate the radical pathway and will lead to diazonium decomposition (phenolic byproducts) upon warming.

Q3: How do I handle the tautomerism of the pyrazole ring during purification? A3: 1H-pyrazoles exhibit rapid annular tautomerism (the proton exchanges between N1 and N2), meaning 3-bromo-4-methyl-5-nitro-1H-pyrazole and 5-bromo-4-methyl-3-nitro-1H-pyrazole are the exact same compound. This dynamic exchange can cause peak broadening in HPLC and NMR. To resolve this during analysis, run your NMR in a strongly hydrogen-bonding solvent like DMSO-d6 to slow the exchange rate, or add a trace amount of TFA.

Self-Validating Experimental Protocol: Sandmeyer Bromination

This protocol is engineered with built-in validation checkpoints to ensure causality between your actions and the chemical state.

Step 1: Diazotization
  • Suspend 3-amino-4-methyl-5-nitro-1H-pyrazole (1.0 eq) in 48% aqueous HBr (5.0 eq).

  • Cool the mixture to -5 °C using an ice/salt bath.

    • Validation Checkpoint: The suspension must be uniform. If clumps remain, the amine is not fully protonated; increase stirring time.

  • Add a pre-cooled solution of NaNO2​ (1.1 eq) in water dropwise over 30 minutes. Maintain internal temp < 0 °C.

  • Stir for 30 mins at 0 °C.

    • Validation Checkpoint: Add a drop of the mixture to starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, proving complete diazotization.

Step 2: Bromination
  • In a separate flask, prepare a solution of CuBr (1.2 eq) in 48% HBr (3.0 eq) and heat to 60 °C.

  • Transfer the cold diazonium solution dropwise into the hot CuBr solution.

    • Validation Checkpoint: Rapid nitrogen gas evolution ( N2​ ) will occur immediately upon addition. This visual cue confirms the successful radical decomposition of the diazonium salt.

  • Heat the mixture at 80 °C for 1 hour to drive the reaction to completion.

  • Cool to room temperature, neutralize carefully with saturated NaHCO3​ to pH 6-7, and extract with EtOAc.

Mechanism Amine 3-Amino-pyrazole (Starting Material) Diazonium Diazonium Salt (Intermediate) Amine->Diazonium NaNO2, HBr < 0 °C Radical Aryl Radical (Transient) Diazonium->Radical Cu(I)Br - N2 (gas) Product 3-Bromo-pyrazole (Final Product) Radical->Product Br transfer from Cu(II)Br2

Caption: Stepwise mechanistic progression of the Sandmeyer bromination workflow.

Quantitative Data & Troubleshooting Matrices

Table 1: Stoichiometric Optimization Data

Summarizing the quantitative impact of reaction parameters on the final yield of 3-bromo-4-methyl-5-nitro-1H-pyrazole.

ParameterSub-optimal ConditionOptimized ConditionYield ImpactMechanistic Reason
NaNO2​ Equivalents 1.0 eq1.1 - 1.15 eq+15%Ensures complete consumption of the amine, preventing azo-coupling.
CuBr Equivalents 0.5 eq (Catalytic)1.2 eq (Stoichiometric)+25%High local concentration of Cu(I) prevents hydrogen abstraction (protodeamination).
Quench Temp 0 °C60 - 80 °C+40%Hot quench accelerates N2​ extrusion, outcompeting side reactions.
Table 2: Rapid Troubleshooting Guide

Direct solutions for specific experimental observations.

Symptom / ObservationRoot Cause AnalysisCorrective Action
Excessive foaming during CuBr addition N2​ evolution is too rapid due to fast addition rate.Reduce addition rate of diazonium salt; use a larger reaction vessel (min 3x volume).
Major byproduct is 4-methyl-5-nitro-1H-pyrazole (H-substitution) Protodeamination. The aryl radical abstracted a hydrogen atom instead of bromine.Ensure CuBr is fresh (not oxidized to Cu(II) before use) and increase CuBr loading.
Product is contaminated with inorganic copper salts Incomplete aqueous workup or emulsion formation.Filter the biphasic mixture through a Celite pad before separation; wash organic layer with 1M HCl.

References

  • Title: N-Methyl-3-Bromo-5-Methyl Pyrazole - Organic Synthesis International Source: blogspot.com URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Bromo-4-methyl-5-nitro-1H-pyrazole

Welcome to the technical support center for 3-bromo-4-methyl-5-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-bromo-4-methyl-5-nitro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you successfully formulate and utilize this pyrazole derivative in your experiments.

Understanding the Challenge: Why is 3-bromo-4-methyl-5-nitro-1H-pyrazole Poorly Soluble in Water?

The solubility of a compound is governed by its molecular structure and intermolecular forces.[1] 3-bromo-4-methyl-5-nitro-1H-pyrazole possesses several structural features that contribute to its low aqueous solubility:

  • Aromatic Pyrazole Core: The pyrazole ring is aromatic, which can lead to low solubility in polar solvents like water.[2]

  • Substituent Effects: The presence of a non-polar methyl group and a bromo group can decrease aqueous solubility.[2]

  • Nitro Group: While the nitro group is polar, its contribution can be complex and does not guarantee water solubility, especially in the context of the overall molecular structure.[3]

  • Intermolecular Forces: Strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, result in high lattice energy, making it difficult for water molecules to solvate the compound.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with 3-bromo-4-methyl-5-nitro-1H-pyrazole.

Q1: I'm having trouble dissolving the compound in my aqueous buffer. What is the first thing I should try?

A1: Initial Solubility Assessment & Co-solvents

Before attempting complex formulation strategies, it's crucial to perform a basic solubility assessment. While this compound is poorly soluble in water, it is generally soluble in organic solvents.[4] A common and effective initial approach is the use of a co-solvent system.[1]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can help to solvate the non-polar regions of the pyrazole derivative.[5]

Recommended Co-solvents:

  • Ethanol[6]

  • Methanol[6][7]

  • Dimethyl sulfoxide (DMSO)[6]

  • N,N-Dimethylformamide (DMF)[6]

Step-by-Step Protocol: Preparing a Stock Solution with a Co-solvent

  • Initial Dissolution: Dissolve the 3-bromo-4-methyl-5-nitro-1H-pyrazole in a minimal amount of a suitable organic co-solvent (e.g., DMSO or ethanol).

  • Aqueous Dilution: Gradually add your aqueous buffer to the co-solvent mixture while vortexing or stirring to ensure proper mixing.

  • Observation: Monitor for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent or explore other solubilization methods.

Troubleshooting:

  • Precipitation upon dilution: This indicates that the final concentration of the co-solvent is too low to maintain solubility. Try preparing a more concentrated stock solution in the co-solvent and using a smaller volume for dilution.

  • Co-solvent incompatibility: Ensure the chosen co-solvent is compatible with your experimental system and does not interfere with downstream assays.

Q2: Can I use pH modification to improve the solubility of this compound?

A2: pH Adjustment Strategies

Yes, pH modification can be a powerful tool for solubilizing ionizable compounds.[8] The pyrazole ring has both weakly acidic and weakly basic properties.[9][10] The pKa of the pyrazole NH is approximately 14.21, making it a very weak acid.[9] The nitro group can also influence the acidity of the N-H proton.

Causality: By adjusting the pH of the solution, you can ionize the molecule, forming a more soluble salt.[11] For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anion. Conversely, for a weakly basic compound, decreasing the pH below its pKa will protonate it, forming a more soluble cation.[12]

Experimental Approach:

  • Determine the pKa: While the exact pKa of 3-bromo-4-methyl-5-nitro-1H-pyrazole may not be readily available, you can experimentally determine the pH-solubility profile.

  • Prepare a series of buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Equilibrate and Measure: Add an excess of the compound to each buffer, allow it to equilibrate (with shaking or stirring), and then measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).[6]

Expected Outcome:

  • If the compound is weakly acidic, you should observe an increase in solubility at higher pH values.

  • If it behaves as a weak base, solubility will increase at lower pH values.

Caution: Be mindful that extreme pH values may not be suitable for all biological experiments and could potentially cause degradation of the compound.[8]

Q3: I've tried co-solvents and pH adjustment with limited success. What are some more advanced formulation techniques I can use?

A3: Advanced Solubilization Techniques

When simple methods are insufficient, more advanced formulation strategies can be employed. These include the use of surfactants and cyclodextrins.[13]

1. Surfactant-Based Formulations

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[14] The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds, effectively increasing their apparent solubility.[15]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (Tween® series), Sorbitan esters (Span® series), Polyoxyethylene alkyl ethers (Brij® series)[16]

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Protocol: Solubilization using Surfactants

  • Select a Surfactant: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are often preferred for biological applications due to their lower toxicity.

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Add Compound: Add the 3-bromo-4-methyl-5-nitro-1H-pyrazole to the surfactant solution.

  • Equilibrate: Allow the mixture to equilibrate with stirring or sonication to facilitate micellar encapsulation.

2. Cyclodextrin-Based Formulations

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic parts of the guest molecule within their cavity, thereby increasing its aqueous solubility.[18][19]

Types of Cyclodextrins:

  • Natural: α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin

  • Derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) - these derivatives often have improved water solubility and complexation capacity.[17]

Protocol: Solubilization using Cyclodextrins

  • Choose a Cyclodextrin: HP-β-CD is a common choice due to its high water solubility and low toxicity.

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer.

  • Add Compound: Add the pyrazole derivative to the cyclodextrin solution.

  • Complexation: Stir or sonicate the mixture to promote the formation of the inclusion complex. The mixture may need to be heated gently to facilitate complexation.

Data Summary and Decision-Making Workflow

The following table summarizes the key solubilization strategies and their guiding principles.

StrategyMechanism of ActionKey Considerations
Co-solvents Reduces the polarity of the solvent system.[5]- Potential for precipitation upon dilution. - Ensure compatibility with the experimental system.
pH Modification Ionizes the compound to form a more soluble salt.[8]- Requires knowledge or determination of the compound's pKa. - Extreme pH may affect compound stability and biological assays.
Surfactants Encapsulates the compound within micelles.[15]- Use a concentration above the CMC. - Non-ionic surfactants are generally less disruptive to biological systems.
Cyclodextrins Forms an inclusion complex with the compound.[19]- Derivative cyclodextrins (e.g., HP-β-CD) often provide better solubility enhancement.[17]

Workflow for Selecting a Solubilization Strategy

Caption: Decision-making workflow for solubilizing 3-bromo-4-methyl-5-nitro-1H-pyrazole.

References

  • Ahad, H. A., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutical Nanotechnology, 8(3), 179-192. Available at: [Link].

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutics, 17(2). Available at: [Link].

  • Li, X., et al. (2023). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 15(11), 2588. Available at: [Link].

  • Li, M., et al. (2024). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 24(7), 2845-2863. Available at: [Link].

  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Molecules, 26(16), 4958. Available at: [Link].

  • Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 539-546. Available at: [Link].

  • Alfei, S., et al. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe. Available at: [Link].

  • PubChem. 3-Bromo-4-methyl-1H-pyrazole. PubChem. Available at: [Link].

  • Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 539-546. Available at: [Link].

  • Al-Ghananeem, A. M. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(5), 1-7. Available at: [Link].

  • PubChem. 3-bromo-1-methyl-4-nitro-1H-pyrazole. PubChem. Available at: [Link].

  • Pascual-Teresa, B. de, & Ramos, J. L. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(10), 3747-3753. Available at: [Link].

  • Ptaček, P., et al. (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. AAPS PharmSciTech, 13(4), 1319-1326. Available at: [Link].

  • Kumar, V., & Sharma, P. C. (2013). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 3(1), 1-13. Available at: [Link].

  • Kumar, S. L. H. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 6(3), 74-81. Available at: [Link].

  • Schulze, T., et al. (2022). N-Heterocyclic Olefins of Pyrazole and Indazole. The Journal of Organic Chemistry, 87(12), 8003-8012. Available at: [Link].

  • Lotfi, A., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Chemical Reviews, 4(1), 25-73. Available at: [Link].

  • Tsyss, O. V., et al. (2009). Application of Quantum Chemical Approximations to Environmental Problems: Prediction of Water Solubility for Nitro Compounds. Industrial & Engineering Chemistry Research, 48(23), 10556-10562. Available at: [Link].

  • Al-Hamidi, H., et al. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech, 21(6), 209. Available at: [Link].

  • Li, S., et al. (2022). A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin. Molecules, 27(19), 6166. Available at: [Link].

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link].

  • Kumar, A., & Kumar, S. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link].

  • Ballini, R., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules, 12(7), 1481-1490. Available at: [Link].

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceuticals, 16(11), 1541. Available at: [Link].

  • Taylor & Francis. Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link].

  • Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 14(15), 3047. Available at: [Link].

  • NextSDS. 3-Bromo-4-methyl-1H-pyrazole — Chemical Substance Information. NextSDS. Available at: [Link].

  • Boron Molecular. 5-nitro-1H-pyrazole-3-carboxylic acid. Boron Molecular. Available at: [Link].

  • ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability?. ResearchGate. Available at: [Link].

  • Lecture 7: Nitro compounds. Available at: [Link].

  • El-Gendy, M. S., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. Scientific Reports, 13(1), 1-17. Available at: [Link].

  • MST.edu. Aromatic Nitro Compounds. MST.edu. Available at: [Link].

  • Frontiers. RECIPES FOR BUFFERS AND SOLUTIONS. Frontiers. Available at: [Link].

  • Wang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology, 14(1), 14-34. Available at: [Link].

  • Zeynizadeh, B., & Rahimi, A. (2009). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 25(3), 567-572. Available at: [Link].

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Purification for 3-Bromo-4-methyl-5-nitro-1H-pyrazole

Welcome to the Technical Support Center for the chromatographic analysis and purification of highly functionalized pyrazole derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis and purification of highly functionalized pyrazole derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols by explaining the fundamental physicochemical causality behind each experimental choice.

This resource provides self-validating workflows, troubleshooting logic, and preparative scale-up strategies specifically tailored for 3-bromo-4-methyl-5-nitro-1H-pyrazole .

Mechanistic Overview: Causality in Chromatographic Behavior

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first understand the molecule's structural thermodynamics. The pyrazole ring is typically an amphoteric heterocycle. However, the synergistic electron-withdrawing effects of the nitro ( −NO2​ ) and bromo ( −Br ) substituents drastically reduce the pKa​ of the pyrazole N−H proton, rendering the molecule highly acidic compared to unsubstituted pyrazoles.

The Analytical Challenge: If analyzed in a neutral, unbuffered mobile phase, the compound exists in a dynamic equilibrium of partial deprotonation. As it transits through the column, this shifting ionization state leads to severe band broadening, split peaks, and unpredictable retention times.

The Chromatographic Solution: To counteract this, the mobile phase must be highly acidic (pH < 3.0). The addition of modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid forces the molecule entirely into its neutral, protonated state. This ensures predictable, hydrophobic retention on a Reverse Phase (RP) stationary phase and yields sharp, symmetrical peaks (1[1]). Furthermore, the highly conjugated nitro-pyrazole system provides an excellent UV chromophore, allowing for sensitive detection at 275 nm (2[2]).

Experimental Protocols: Self-Validating Workflows

Every protocol below is designed as a self-validating system. You must pass the embedded validation checkpoints before proceeding to the next step to guarantee data integrity.

Protocol A: Analytical RP-HPLC Method Setup

This method is optimized for purity analysis and reaction monitoring (e.g., tracking the nitration or bromination of the pyrazole precursor).

  • Column Selection: Install a high-efficiency, fully endcapped C18 column (e.g., 5 µm, 150 x 4.6 mm). A low-silanol or highly endcapped phase is critical to prevent secondary interactions with the basic nitrogen atoms of the pyrazole ring (3[3]).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).

  • Gradient Elution Profile: Set the flow rate to 1.0 mL/min. Start at 20% B, hold for 1 minute, ramp to 80% B over 8 minutes, hold at 80% B for 2 minutes, and re-equilibrate at 20% B for 4 minutes.

  • Detection: Set the Photodiode Array (PDA) or UV detector to 275 nm.

  • Validation Checkpoint: Inject a blank (mobile phase) to establish a clean baseline, followed by a 10 µg/mL reference standard. The system is validated for the run ONLY if the theoretical plates (N) > 5000 and the tailing factor (Tf) is between 0.9 and 1.2. If Tf > 1.2, purge the column with 100% Acetonitrile and re-equilibrate.

Protocol B: Preparative Scale-Up and Purification

When isolating the target compound from a crude reaction mixture, careful control of loading capacity and solubility is required to prevent on-column precipitation.

Prep_HPLC_Workflow Crude Crude Reaction Mixture (Post-Nitration/Bromination) SamplePrep Sample Prep: Dissolve in DMSO/MeCN Crude->SamplePrep Filter Filtration (0.45 µm PTFE) SamplePrep->Filter Load Column Loading (Avoid overloading) Filter->Load Elute Gradient Elution (Monitor at 275 nm) Load->Elute Collect Fraction Collection & Lyophilization Elute->Collect

Preparative HPLC purification workflow for isolating 3-bromo-4-methyl-5-nitro-1H-pyrazole.

  • Sample Preparation: Dissolve the crude mixture in a minimum volume of DMSO or Acetonitrile. Filter through a 0.45 µm PTFE syringe filter.

  • Pre-Dilution: Slowly add Solvent A (Water + 0.1% TFA) to the sample vial until slight turbidity appears, then add dropwise Acetonitrile until the solution just clarifies. This prevents solvent-shock upon injection.

  • Validation Checkpoint: Before scaling up to the preparative column, run a 1/100th scale injection on the analytical column using the exact preparative gradient. Calculate the mass recovery percentage. A recovery of >95% validates that the compound does not precipitate on-column under the chosen gradient conditions.

  • Fraction Collection: Collect fractions based on UV thresholding at 275 nm. Lyophilize the pooled fractions to remove water and volatile TFA, yielding the pure solid.

Quantitative Data & System Suitability

To ensure the trustworthiness and reproducibility of your analytical results, your system must meet the following quantitative parameters before analyzing unknown samples.

ParameterTarget ValueCausality / Scientific Rationale
Retention Time ( tR​ ) 4.5 – 6.0 minEnsures sufficient hydrophobic interaction with the stationary phase without excessive longitudinal diffusion.
Tailing Factor ( Tf​ ) 0.9 – 1.2Validates that secondary interactions (e.g., silanol hydrogen bonding) are successfully suppressed by the acidic mobile phase.
Theoretical Plates ( N ) > 5000Confirms optimal column packing integrity and appropriate flow kinetics.
Resolution ( Rs​ ) > 2.0Guarantees baseline separation from structurally similar regioisomers (e.g., 5-bromo-4-methyl-3-nitro isomer).
Injection Precision < 2.0% RSDEnsures autosampler reproducibility and uniform sample solubility in the mobile phase.

Troubleshooting Guide & FAQs

Troubleshooting_Logic Issue Issue: Poor Peak Shape or Resolution CheckpH Check Mobile Phase pH Is pH < 3.0? Issue->CheckpH AdjustpH Add 0.1% TFA or Formic Acid CheckpH->AdjustpH No CheckCol Check Column Chemistry Is it highly endcapped? CheckpH->CheckCol Yes Success Sharp, Symmetrical Peak Achieved AdjustpH->Success ChangeCol Switch to Low-Silanol C18 Column CheckCol->ChangeCol No CheckCol->Success Yes ChangeCol->Success

Troubleshooting logic tree for resolving peak shape issues in pyrazole HPLC analysis.

Q1: Why does 3-bromo-4-methyl-5-nitro-1H-pyrazole elute as a broad, asymmetric peak under neutral pH conditions? A1: Causality: The strong electron-withdrawing effects of the −NO2​ and −Br substituents drastically lower the pKa​ of the pyrazole N−H proton. At neutral pH, the molecule exists in a state of partial deprotonation. This dynamic equilibrium between the neutral and ionized states during column transit causes severe band broadening. Solution: Lower the mobile phase pH to ~2.0 using 0.1% TFA. This forces the molecule entirely into its neutral, protonated state, ensuring a single, sharp retention profile (1[1]).

Q2: How do I separate the desired 5-nitro product from over-brominated or regioisomeric byproducts? A2: Causality: Nitration and bromination of pyrazoles often yield regioisomers (e.g., nitration at the 3-position instead of the 5-position) which have identical molecular weights and highly similar polarities. Solution: Utilize a high-efficiency C18 column combined with a shallow gradient (e.g., 1-2% organic increase per minute). The slight differences in dipole moment and hydrodynamic volume between regioisomers will be resolved by maximizing the thermodynamic interaction time with the stationary phase (4[4]).

Q3: During preparative scale-up, my sample precipitates at the column head, causing a massive pressure spike. What is the mechanism, and how do I prevent it? A3: Causality: 3-bromo-4-methyl-5-nitro-1H-pyrazole has high solubility in pure organic solvents (like DMSO) but poor solubility in water. If a highly concentrated sample dissolved in pure DMSO is injected into a mobile phase starting at 80-90% water, the sudden shift in solubility causes the solute to crash out before it can partition into the stationary phase. Solution: Implement the pre-dilution strategy outlined in Protocol B. Ensure the sample is solvated in a mixture that closely mimics the starting mobile phase conditions to prevent solvent shock.

References

  • Separation of 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carbonitrile on Newcrom R1 HPLC column. SIELC Technologies. 1

  • Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem. 4

  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem. 2

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐carbothioamide. Researcher.life. 3

Sources

Optimization

Technical Support Center: Regioisomer Separation in 3-Bromo-4-methyl-5-nitro-1H-pyrazole Functionalization

Guide ID: TSC-PYR-0305 | Version: 1.0 | Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for researchers, scientists, and drug development professionals workin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Guide ID: TSC-PYR-0305 | Version: 1.0 | Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-bromo-4-methyl-5-nitro-1H-pyrazole. This document provides in-depth guidance, troubleshooting, and best practices for navigating the critical challenge of regioisomeric mixture formation during N-functionalization reactions and their subsequent separation.

Frequently Asked Questions (FAQs)

Q1: Why do I consistently get a mixture of two products (N1 and N2 isomers) when I functionalize 3-bromo-4-methyl-5-nitro-1H-pyrazole?

The formation of two regioisomers is an inherent chemical property of unsymmetrically substituted pyrazoles.[1][2][3] This phenomenon arises from the deprotonation of the pyrazole ring's N-H proton by a base, which generates a pyrazolate anion. This anion has two nucleophilic nitrogen atoms (N1 and N2), and an incoming electrophile (e.g., an alkyl halide) can attack either site, leading to a mixture of N1- and N2-substituted products.[1]

The substituents on your specific pyrazole ring—a bromo group at C3, a methyl group at C4, and a nitro group at C5—create an unsymmetrical electronic and steric environment, which influences but does not eliminate the possibility of reaction at both nitrogen atoms.

Diagram 1: Formation of N1 and N2 Regioisomers.
Q2: What experimental factors control the ratio of N1 to N2 isomers?

The regioselectivity of the reaction is a delicate balance of several factors.[1][2][4] While achieving 100% selectivity is rare without specific directing groups, you can often influence the ratio to favor one isomer by carefully controlling the reaction conditions:

  • Steric Hindrance: The C3-bromo and C5-nitro groups create steric bulk around the N1 and N2 positions. Bulky electrophiles will preferentially attack the less sterically hindered nitrogen atom. In this specific molecule, the N1 position is generally less hindered than the N2 position, which is flanked by the bromo substituent.

  • Electronic Effects: The electron-withdrawing nitro group at C5 significantly increases the acidity of the N-H proton and influences the electron density distribution in the pyrazolate anion.[5]

  • Base and Counter-ion: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) and the resulting metal counter-ion can influence regioselectivity. Larger, softer cations (like Cs⁺) can coordinate differently with the pyrazolate anion compared to smaller, harder cations (like Na⁺), potentially altering the accessibility of the N1 and N2 sites.[2]

  • Solvent: The polarity and coordinating ability of the solvent can affect the solvation of the pyrazolate anion and the counter-ion, thereby influencing the reaction's outcome.[6]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[4]

Q3: What is the most reliable method for separating the N1 and N2 regioisomers?

For preparative scale, flash column chromatography on silica gel is the most widely used and effective method for separating pyrazole regioisomers.[7][8][9] The two isomers, despite having the same molecular formula, will have different dipole moments and three-dimensional shapes, leading to differential interactions with the polar silica stationary phase.

Success depends on finding a mobile phase that provides a sufficient difference in retention factors (ΔRf). A systematic approach to developing a separation method is crucial (see Protocol 2).

Q4: How can I definitively identify which isomer is which after separation?

Unambiguous structural assignment is critical. While mass spectrometry will confirm they are isomers (same mass), it cannot distinguish between them. The gold standard for identification is 2D Nuclear Magnetic Resonance (NMR) spectroscopy , specifically the Nuclear Overhauser Effect (NOE).[10][11][12][13]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space (typically < 5 Å). For the N1-isomer , a NOESY experiment will show a correlation (a cross-peak) between the protons of the new substituent on N1 and the protons of the C4-methyl group. This spatial proximity is only possible in the N1 regioisomer. The N2-isomer will not show this correlation.[11][13]

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over 2-3 bonds. It can be used to confirm the overall connectivity and assign the carbon signals of the pyrazole ring.[10][11]

If you can grow a suitable single crystal, X-ray crystallography provides the most definitive and unambiguous structural proof.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution during Column Chromatography Insufficient Polarity Difference: The chosen solvent system does not effectively differentiate between the two isomers. Column Overloading: Too much crude material was loaded onto the column. Improper Column Packing: Channeling in the silica bed leads to poor resolution.Optimize Mobile Phase: Systematically screen solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent (e.g., Hexane or Heptane) and titrate in a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). Aim for Rf values between 0.2 and 0.4 and maximize the ΔRf.[7] Reduce Sample Load: Load an amount of crude material that is 1-5% of the mass of the silica gel. Use Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This often results in sharper bands.[7]
Inconsistent N1/N2 Isomer Ratios Between Batches Variability in Reaction Conditions: Minor changes in temperature, reaction time, or reagent purity. Moisture Contamination: Water can affect the base's efficacy and the ionic nature of the reaction medium. Different Reagent Lots: The nature of the base (e.g., particle size of K₂CO₃) can affect reaction kinetics.Strict Parameter Control: Ensure consistent temperature (use a controlled heating mantle/bath), timing, and stirring speed for every reaction. Use Anhydrous Conditions: Dry solvents and glassware thoroughly. Run reactions under an inert atmosphere (N₂ or Ar). Standardize Reagents: Use reagents from the same supplier and lot number if possible. If not, consider that minor variations may occur.
Ambiguous NMR Spectra / Difficulty in Isomer Assignment Overlapping Signals: Key proton signals for each isomer may be close in chemical shift in the 1D ¹H NMR spectrum. Insufficient Concentration for 2D NMR: The sample may be too dilute to get a good signal for NOESY or HMBC experiments.Use a Higher Field Magnet: If available, re-run the spectra on a higher field NMR (e.g., 500 or 600 MHz) to achieve better signal dispersion. Acquire a 2D NOESY Spectrum: This is the most definitive method. Focus on the region showing the N-substituent and the C4-methyl group.[10][11] Increase Scan Time: For 2D experiments on dilute samples, increase the number of scans to improve the signal-to-noise ratio.
Low Reaction Yield Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the pyrazole N-H. Poor Electrophile Reactivity: The alkylating/acylating agent may be unreactive or degraded. Side Reactions: The nitro group can sometimes participate in or be sensitive to certain reaction conditions.Select a Stronger Base: If using K₂CO₃, consider switching to NaH or Cs₂CO₃. Check Reagent Quality: Ensure your electrophile is pure and has not degraded during storage. Monitor Reaction by TLC: Track the consumption of the starting material to determine the optimal reaction time and avoid decomposition.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a general starting point for the N-alkylation of 3-bromo-4-methyl-5-nitro-1H-pyrazole.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add 3-bromo-4-methyl-5-nitro-1H-pyrazole (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile or DMF, ~0.1 M concentration).

  • Base Addition: Add the base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq) portion-wise with stirring.

  • Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water and extract the product into an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

Protocol 2: Optimized Column Chromatography for Isomer Separation

This workflow is designed to efficiently separate the N1 and N2 regioisomers.

G cluster_0 Workflow: Isomer Separation & Characterization A Crude Reaction Mixture (N1 & N2 Isomers) B TLC Analysis (Solvent System Screening, e.g., Hexane/EtOAc) A->B C Flash Column Chromatography (Optimized Mobile Phase) B->C Select best solvent system D Collect & Combine Fractions (Monitor by TLC) C->D E Solvent Evaporation D->E F1 Isolated Isomer 1 (Higher Rf) E->F1 F2 Isolated Isomer 2 (Lower Rf) E->F2 G Structural Characterization (¹H, ¹³C, NOESY NMR, MS) F1->G F2->G H Definitive Isomer Assignment (N1 vs. N2) G->H Check for NOE correlation between N-substituent and C4-Methyl

Diagram 2: Workflow for Separation and Identification.

Analytical Data Summary

The following table provides expected analytical characteristics to help differentiate between the N1 and N2 isomers after functionalization with a generic ethyl group. Actual values will vary.

PropertyN1-Isomer (3-bromo-1-ethyl-4-methyl-5-nitro)N2-Isomer (5-bromo-1-ethyl-4-methyl-3-nitro)Rationale for Difference
TLC Rf Value Typically higher (less polar)Typically lower (more polar)The dipole moments of the isomers differ, leading to different affinities for the silica gel.
¹H NMR (N-CH₂) ~4.4 ppm~4.6 ppmProtons on the N-alkyl group of the N2 isomer are often more deshielded.[14]
¹H NMR (C4-CH₃) ~2.5 ppm~2.5 ppmThe chemical shift of the C4-methyl group is less likely to be significantly different between isomers.
NOESY Correlation Present: between N-CH₂ protons and C4-CH₃ protons.Absent: between N-CH₂ protons and C4-CH₃ protons.This is the definitive diagnostic test. Spatial proximity only exists in the N1 isomer.[8][11]

References

  • Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Benchchem. Technical Support Center: Characterization of Substituted Pyrazoles.
  • ResearchGate. Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • PMC. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
  • PMC. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • PMC. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
  • ACS Publications. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
  • ACS Publications. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Benchchem. Column chromatography conditions for separating pyrazole isomers.
  • RSC Publishing. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones.
  • Divulga UAB. Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • Reddit. N-methylation of pyrazole.

Sources

Troubleshooting

Technical Support Center: Scale-Up Optimization for 3-Bromo-4-methyl-5-nitro-1H-pyrazole Batch Manufacturing

Welcome to the technical support center for the synthesis of 3-bromo-4-methyl-5-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-bromo-4-methyl-5-nitro-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the scale-up manufacturing of this important heterocyclic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating process.

The synthesis of substituted nitropyrazoles is a critical process in the development of pharmaceuticals and agrochemicals.[1] However, scaling this process from the bench to batch production presents significant challenges, including controlling highly exothermic reactions, ensuring regioselectivity, and maximizing purity and yield. This guide provides a comprehensive framework for troubleshooting and optimizing the manufacturing process.

Overview of the Synthetic Pathway

The most common and scalable route to 3-bromo-4-methyl-5-nitro-1H-pyrazole involves a two-step electrophilic substitution on a 4-methyl-1H-pyrazole starting material. The sequence of these steps—bromination and nitration—is critical for achieving the desired isomer and avoiding problematic side reactions. The preferred pathway involves initial bromination followed by nitration.

Synthetic_Pathway Start 4-Methyl-1H-pyrazole Intermediate 3-Bromo-4-methyl-1H-pyrazole Start->Intermediate Step 1: Bromination Reagent: NBS or Br₂ Solvent: Acetic Acid / DCM Product 3-Bromo-4-methyl-5-nitro-1H-pyrazole Intermediate->Product Step 2: Nitration Reagent: Fuming HNO₃ / H₂SO₄ Conditions: Low Temp (0-5 °C) Troubleshooting_Tree cluster_yield Low Yield Analysis cluster_impurity Impurity Profile Analysis cluster_exotherm Exotherm Analysis cluster_isolation Isolation Analysis Symptom Problem Observed Yield Low Reaction Yield Symptom->Yield Impurity High Impurity Profile Symptom->Impurity Exotherm Poor Exotherm Control Symptom->Exotherm Isolation Difficult Isolation Symptom->Isolation Y_Cause1 Incomplete Conversion Yield->Y_Cause1 Y_Cause2 Side Reactions Yield->Y_Cause2 Y_Cause3 Mechanical Loss Yield->Y_Cause3 I_Cause1 Isomeric Impurities Impurity->I_Cause1 I_Cause2 Over-reaction Products Impurity->I_Cause2 E_Cause1 Rapid Reagent Addition Exotherm->E_Cause1 E_Cause2 Poor Heat Transfer Exotherm->E_Cause2 S_Cause1 Oily Product Isolation->S_Cause1 S_Cause2 Poor Crystal Form Isolation->S_Cause2

Caption: Decision tree for troubleshooting common scale-up issues.

Problem 1: Low Reaction Yield
  • Symptom: The isolated yield is significantly lower than the 80-90% range typically achieved at the lab scale.

  • Potential Cause A: Incomplete Conversion. The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or poor mixing.

  • Solution A: Implement In-Process Controls (IPCs).

    • Use HPLC or UPLC to monitor the disappearance of the starting material (3-bromo-4-methyl-1H-pyrazole).

    • Define a clear reaction endpoint (e.g., <1% starting material remaining).

    • Ensure the batch temperature is maintained at the validated setpoint. Verify agitator speed is sufficient to maintain a vortex and ensure good surface movement.

  • Potential Cause B: Competing Side Reactions. At a larger scale, minor side reactions can become significant. The primary side reaction during nitration is the formation of other nitro-isomers.

  • Solution B: Optimize Nitration Conditions.

    • The choice of nitrating agent is critical. A mixture of fuming nitric acid and sulfuric acid is standard for achieving C-nitration on the pyrazole ring. [1][2] 2. Maintain the temperature strictly between 0-5 °C. Higher temperatures can favor side reactions.

    • Ensure the stoichiometry of the nitrating agent is precise. An excess can lead to dinitration.

  • Potential Cause C: Product Loss During Workup. Significant product may be lost during quenching, filtration, or washing.

  • Solution C: Optimize Isolation Protocol.

    • Quenching: Ensure the quench medium (ice/water) is sufficient to keep the temperature low and fully precipitate the product. A slow, controlled addition of the reaction mass to the quench pot is recommended.

    • Filtration & Washing: Check the solubility of the product in the wash solvents. Use ice-cold water for washing to minimize losses. A final wash with a non-polar solvent like heptane can help remove organic impurities and speed up drying.

Problem 2: High Levels of Isomeric Impurities
  • Symptom: HPLC analysis shows significant peaks corresponding to isomers, such as 5-bromo-4-methyl-3-nitro-1H-pyrazole or products where nitration occurred on a different position.

  • Potential Cause: Incorrect Conditions for Regioselectivity. The regiochemical outcome of electrophilic substitution on pyrazoles is highly sensitive to the reaction conditions, particularly the acidity of the medium. [3]In strongly acidic media (like concentrated H₂SO₄), the pyrazole ring can be protonated, which deactivates the ring towards electrophilic attack. [4][5]* Solution: Precise Control of the Nitrating Medium.

    • The system of fuming HNO₃ in concentrated H₂SO₄ is designed to generate the powerful nitronium ion (NO₂⁺) electrophile, which is necessary to nitrate the somewhat deactivated bromo-methyl-pyrazole ring. [2] 2. The ratio of H₂SO₄ to HNO₃ is a key parameter. A typical ratio is between 2:1 and 3:1 (v/v) H₂SO₄:HNO₃. This should be optimized at a small scale and then fixed for the manufacturing process.

    • Using milder nitrating agents like acetyl nitrate (HNO₃ in acetic anhydride) can sometimes offer different selectivity but may not be potent enough for this substituted pyrazole. [3][4]Sticking to the validated mixed-acid system with tight temperature control is the most robust approach.

Problem 3: Runaway Reaction During Nitration
  • Symptom: A rapid, uncontrolled increase in the batch temperature, often accompanied by off-gassing and a change in the color of the reaction mixture. This is a critical safety event.

  • Potential Cause A: Addition Rate of Nitrating Agent is Too Fast. The rate of heat generation is exceeding the heat removal capacity of the reactor's cooling system.

  • Solution A: Implement Strict Addition Control.

    • The addition of the mixed acid should be done via a calibrated dosing pump over a prolonged period (e.g., 2-4 hours for a large batch).

    • The addition should be linked to the internal batch temperature. An automated system can be programmed to stop the addition if the temperature exceeds a predefined safety limit (e.g., 10 °C).

  • Potential Cause B: Inadequate Cooling or Agitation. The reactor's cooling jacket may be inefficient, or poor mixing may prevent the heat from being transferred to the reactor walls.

  • Solution B: Verify Engineering Controls.

    • Before the campaign, verify the performance of the reactor's cooling system.

    • Ensure the agitator is functioning correctly and is set to a speed that provides vigorous mixing without excessive splashing.

    • Consider using a semi-batch process where the starting material in the solvent is cooled to the target temperature before the slow addition of the nitrating agent begins.

Problem 4: Product Isolation as an Oil or Difficulty with Crystallization
  • Symptom: After quenching, the product separates as a dark, viscous oil instead of a filterable solid, or it remains in solution.

  • Potential Cause: Presence of Impurities or Residual Solvent. High levels of impurities can act as crystal growth inhibitors. Trapped organic solvents from a previous step can also lead to oiling out.

  • Solution: Optimize Quench and Crystallization.

    • Anti-Solvent Addition: If the product oils out in water, consider a process where the reaction mass is first diluted with a solvent in which the product is soluble but impurities are less so (e.g., dichloromethane), followed by washing, and then precipitation by adding an anti-solvent (e.g., heptane).

    • Seeding: Develop a seeding strategy. During the cooling phase of crystallization, adding a small amount of pure, crystalline product can promote controlled crystal growth and prevent oiling.

    • Solvent Swap: Before the final crystallization, perform a solvent swap via distillation to remove any residual solvents (like acetic acid from the bromination step) that might interfere with crystallization.

Key Experimental Protocols for Scale-Up
Protocol 1: In-Process Control (IPC) by HPLC

This method is crucial for monitoring reaction progress and impurity formation.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to 30% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 5 µL
Sample Prep Quench ~0.1 mL of reaction mixture in 10 mL of water/acetonitrile (1:1). Dilute further as needed.
Protocol 2: Optimized Batch Nitration (Illustrative 50 L Scale)

Safety First: This protocol must be performed in a suitable reactor with verified cooling capacity, emergency quench capabilities, and by personnel trained in handling hazardous reagents.

  • Charge & Cool: Charge the 100 L reactor with 3-bromo-4-methyl-1H-pyrazole (5.0 kg, 31.0 mol) and concentrated sulfuric acid (25 L). Begin agitation and cool the mixture to 0-2 °C.

  • Prepare Nitrating Mixture: In a separate, suitable vessel, slowly add fuming nitric acid (90%, 5.5 L) to concentrated sulfuric acid (11.0 L) while cooling to maintain a temperature below 10 °C.

  • Controlled Addition: Begin adding the pre-cooled nitrating mixture to the reactor via a dosing pump over a period of 3-4 hours. CRITICAL: Maintain the internal batch temperature between 0-5 °C throughout the addition. If the temperature rises above 7 °C, immediately stop the addition.

  • Reaction & Monitoring: After the addition is complete, maintain the batch at 0-5 °C for an additional 1-2 hours. Take an IPC sample to confirm reaction completion (starting material < 1.0%).

  • Quenching: In a separate 500 L quench vessel containing crushed ice and water (200 kg total), slowly transfer the completed reaction mixture while maintaining the quench pot temperature below 20 °C.

  • Isolation: The precipitated solid is filtered, washed with copious amounts of cold water until the washings are neutral (pH 6-7), and then washed with cold heptane (2 x 10 L).

  • Drying: The wet cake is dried under vacuum at 40-50 °C until constant weight is achieved.

References
  • Vertex AI Search Result:[6] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. acs.org.

  • Vertex AI Search Result:[7] Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4. smolecule.com.

  • Vertex AI Search Result:[1] A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes. benchchem.com.

  • Vertex AI Search Result:[8] 4-Bromo-1-cyclopropyl-3-methylpyrazole | 1563530-25-5. benchchem.com.

  • Vertex AI Search Result:[9] Review on synthesis of nitropyrazoles. researchgate.net.

  • Vertex AI Search Result:[10] Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. ncbi.nlm.nih.gov.

  • Vertex AI Search Result:[11] Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. benchchem.com.

  • Vertex AI Search Result:[12] Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF. researchgate.net.

  • Vertex AI Search Result:[13] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ncbi.nlm.nih.gov.

  • Vertex AI Search Result:[3] Effect of solvent on the regioselectivity of pyrazole nitration. benchchem.com.

  • Vertex AI Search Result:[14] Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole. csiro.au.

  • Vertex AI Search Result:[15] US11319291B1 - Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole. patents.google.com.

  • Vertex AI Search Result:[16] Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. pubs.acs.org.

  • Vertex AI Search Result:[4] reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. cdnsciencepub.com.

  • Vertex AI Search Result:[17] Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. pubs.acs.org.

  • Vertex AI Search Result:[18] Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. lmu.de.

  • Vertex AI Search Result:[19] Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. jocpr.com.

  • Vertex AI Search Result:[20] Pyrazole. No valid URL provided.

  • Vertex AI Search Result:[2] Electrophilic Substitution Reactions in Pyrazole. scribd.com.

  • Vertex AI Search Result:[5] REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. cdnsciencepub.com.

  • Vertex AI Search Result:[21] 3-Bromo-4-methyl-1H-pyrazole. myskinrecipes.com.

  • Vertex AI Search Result:[22] Pyrazole synthesis. organic-chemistry.org.

  • Vertex AI Search Result:[23] From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. pubs.acs.org.

  • Vertex AI Search Result:[24] 3-bromo-5-methyl-4-nitro-1H-pyrazole. synchemia.com.

  • Vertex AI Search Result: 3-Bromo-4-methyl-1H-pyrazole | 5932-20-7. sigmaaldrich.com.

  • Vertex AI Search Result:[25] 784193-37-9 | 3-Bromo-4-nitro-1H-pyrazole. chemscene.com.

  • Vertex AI Search Result:[26] 3-Bromo-4-methyl-1H-pyrazole | C4H5BrN2 | CID 21680102. pubchem.ncbi.nlm.nih.gov.

  • Vertex AI Search Result:[27] CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. patents.google.com.

  • Vertex AI Search Result:[28] Protein Purification. No valid URL provided.

  • Vertex AI Search Result: 4-Bromo-3-methyl-1H-pyrazole 97 13808-64-5. sigmaaldrich.com.

  • Vertex AI Search Result:[29] Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives.. rjpbcs.com.

  • Vertex AI Search Result:[30] 3-Bromo-1-ethyl-5-methyl-1H-pyrazole | 1354706-05-0. benchchem.com.

  • Vertex AI Search Result:[31] How to purify boronic acids/boronate esters?. researchgate.net.

  • Vertex AI Search Result:[32] Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. pubmed.ncbi.nlm.nih.gov.

  • Vertex AI Search Result:[33] AFFINITY-PURIFICATION OF ANTIBODIES VIA PROTEIN- COUPLED SEPHAROSE. ptglab.com.

  • Vertex AI Search Result:[34] Purification of brain tubulin through two cycles of polymerization-depolymerization in a high-molarity buffer. pubmed.ncbi.nlm.nih.gov.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Cross-Coupling Efficiency of Brominated Pyrazole Derivatives

For researchers, scientists, and professionals in drug development, the functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Pyrazole derivatives are prevalent in a multitude of clin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Pyrazole derivatives are prevalent in a multitude of clinically successful drugs, and their synthesis often relies on the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Palladium-catalyzed cross-coupling reactions of brominated pyrazoles offer a powerful and versatile approach for introducing molecular diversity at late synthetic stages.

This guide provides an in-depth comparison of the three most utilized cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as applied to brominated pyrazole derivatives. We will dissect the impact of bromine substitution patterns (C3, C4, and C5), the critical role of N-protection, and the judicious selection of catalytic systems to overcome the inherent challenges of these electron-rich, potentially coordinating heterocycles. The insights and data presented herein are synthesized from peer-reviewed literature to provide a robust framework for reaction design and optimization.

The Landscape of Bromopyrazole Reactivity

The efficiency of cross-coupling on a brominated pyrazole is not uniform; it is profoundly influenced by the position of the bromine atom. The electronic properties of the pyrazole ring render the C4 position the most electron-rich and, consequently, often the least reactive towards the initial oxidative addition step in the catalytic cycle.[1][2] Conversely, the C3 and C5 positions are more electrophilic and generally more reactive. A common reactivity trend observed, particularly in Suzuki couplings, is 3-bromopyrazole reacting faster than 4-bromopyrazole.[1]

Furthermore, the presence of an unprotected N-H group can significantly impede catalysis. The acidic proton can lead to side reactions, and the nitrogen lone pairs can coordinate to the palladium center, inhibiting its catalytic activity.[1][3][4][5] Therefore, a primary consideration in any coupling strategy is the decision to use an N-protected or unprotected pyrazole. While N-protection adds steps to a synthetic sequence, it often results in more reliable and higher-yielding reactions.[3] However, recent advances in ligand and catalyst design have made the direct coupling of N-H pyrazoles increasingly feasible and atom-economical.[1][3][6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for creating C(sp²)-C(sp²) bonds due to its mild conditions and broad functional group tolerance.

Comparative Performance Data

The choice of catalyst, ligand, and the nature of the pyrazole substrate are deeply interconnected. For the challenging coupling of unprotected pyrazoles, catalyst systems employing bulky, electron-rich biarylphosphine ligands like XPhos have proven superior, mitigating catalyst inhibition by the N-H moiety.[1]

SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)Reference
4-Bromopyrazole Phenylboronic acidXPhos Pd G2 (6-7%)K₃PO₄Dioxane/H₂O100 / 2481[1]
3-Bromopyrazole Phenylboronic acidXPhos Pd G2 (6-7%)K₃PO₄Dioxane/H₂O100 / 2486[1]
N-Methyl-4-bromopyrazol-5-yl triflate Phenylboronic acidPd(OAc)₂ (5%) / Amphos (10%)K₂CO₃Toluene80 / 1289 (at C4)[7]
N-Methyl-4-bromopyrazol-5-yl triflate Phenylboronic acidPd(PPh₃)₄ (20%)K₂CO₃Toluene100 / 1292 (at C5)[7]
3-Amino-4-bromopyrazole 4-Methoxyphenylboronic acidXPhos Pd G2 (5%)K₂CO₃EtOH/H₂OMW, 120 / 0.595[8]

Key Insights:

  • Isomer Reactivity: As the data shows, 3-bromopyrazole generally provides slightly higher yields than 4-bromopyrazole under identical conditions, consistent with its higher intrinsic reactivity.[1]

  • N-Protection: While direct coupling of N-H pyrazoles is effective with modern precatalysts, N-substituted pyrazoles can allow for more diverse reaction conditions and, in some cases, ligand-controlled regioselectivity on polysubstituted systems.[7]

  • Side Reactions: A key advantage of using bromopyrazoles over their iodo-counterparts in Suzuki couplings is a reduced tendency for dehalogenation, which can often lead to higher isolated yields of the desired product.[8][9] However, protodeboronation of the boronic acid can be a competing side reaction, sometimes necessitating the use of milder bases like K₃PO₄.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add bromopyrazole, boronic acid, and K₃PO₄ to an oven-dried vial B Add Pd catalyst/precatalyst A->B C Seal vial, evacuate, and backfill with inert gas (e.g., Argon) B->C D Add anhydrous solvent (e.g., Dioxane/H₂O) via syringe C->D E Stir vigorously and heat in a preheated oil bath D->E F Monitor progress by TLC or LC-MS E->F G Cool to RT, dilute with EtOAc, and wash with water/brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Suzuki Coupling of Unprotected 4-Bromopyrazole

This protocol is adapted for the successful coupling of unprotected 4-bromopyrazole using a modern palladium precatalyst.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.0 mmol, 2.0 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst (0.07 mmol, 7 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir the mixture vigorously for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 4-arylpyrazole product.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds, crucial for installing amine functionalities common in pharmacophores. Like Suzuki coupling, the reaction is sensitive to the pyrazole substrate and the catalytic system.

Comparative Performance Data

For unprotected pyrazoles, the development of ligands such as tBuBrettPhos has been instrumental in achieving high yields by preventing catalyst deactivation.[6][11] For N-protected pyrazoles, a wider range of conditions can be employed, though β-hydride elimination can be a problem for certain aliphatic amines, leading to low yields.[12]

SubstrateAmineCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)Reference
4-Bromopyrazole AnilineP4 precatalyst (1%) / tBuBrettPhos (1%)LHMDSTHF50 / 1290[6]
3-Bromopyrazole AnilineP4 precatalyst (1%) / tBuBrettPhos (1%)LHMDSTHF50 / 1291[6]
4-Bromopyrazole MorpholineP4 precatalyst (2%) / tBuBrettPhos (2%)LHMDSTHF80 / 1287[6]
N-Trityl-4-bromopyrazole BenzylaminePd(dba)₂ (10%) / tBuDavePhos (20%)KOtBuXyleneMW, 160 / 0.1786[12][13]
N-Trityl-4-bromopyrazole PyrrolidinePd(dba)₂ (10%) / tBuDavePhos (20%)KOtBuXyleneMW, 160 / 0.17<5[12]

Key Insights:

  • Ligand is Critical: The data starkly illustrates the ligand's importance. For unprotected pyrazoles, the tBuBrettPhos system is highly effective for coupling both aromatic and aliphatic amines.[6]

  • N-Protection and Substrate Scope: Protecting the pyrazole nitrogen (e.g., with a trityl group) allows for the use of other catalyst systems.[12] However, the scope can be limited; amines with β-hydrogens (like pyrrolidine) may give poor yields due to competing β-hydride elimination, a common side reaction.[12]

  • Reactivity of Isomers: 3-bromo and 4-bromopyrazole show very similar, high reactivity in the amination of aniline with the specialized tBuBrettPhos catalyst system, suggesting the catalyst's high activity can overcome the intrinsic electronic differences at these positions.[6]

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Oxidative\nAddition\nIntermediate Oxidative Addition Intermediate Pd(0)L->Oxidative\nAddition\nIntermediate + Ar-Br Ar-Br Bromopyrazole R₂NH Amine Base Base Amido\nComplex Amido Complex Base->Amido\nComplex Deprotonation Product Aminopyrazole Oxidative\nAddition\nIntermediate->Amido\nComplex + R₂NH - HBr Amido\nComplex->Pd(0)L Reductive Elimination Amido\nComplex->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Amination of Unprotected 4-Bromopyrazole

This protocol is based on an efficient method for coupling unprotected pyrazoles using a specialized palladium precatalyst and ligand system.[6]

  • Vessel Preparation: In a glovebox, add the tBuBrettPhos Pd G4 precatalyst (P4) (0.01 mmol, 1 mol%) to an oven-dried reaction vial containing a magnetic stir bar.

  • Reagent Addition: Add 4-bromopyrazole (1.0 mmol, 1.0 equiv).

  • Atmosphere and Solvent: Seal the vial, remove it from the glovebox, and establish an argon atmosphere. Add anhydrous THF (3 mL) via syringe.

  • Amine and Base: Add the amine (1.2 mmol, 1.2 equiv) via syringe, followed by the slow, dropwise addition of LHMDS (1.0 M in THF, 2.2 mmol, 2.2 equiv).

  • Reaction: Place the vial in a preheated oil bath at 50 °C and stir for 12 hours.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds, linking bromopyrazoles to terminal alkynes. This reaction is invaluable for creating rigid linkers or precursors for more complex heterocyclic systems.

Comparative Performance Data

Traditional Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst.[14] However, copper can promote the undesirable homocoupling of the alkyne (Glaser coupling).[15] Modern copper-free protocols, often using bulky, electron-rich ligands, have been developed to circumvent this issue, sometimes allowing for reactions at room temperature.[16]

SubstrateAlkyneCatalyst System (mol%)BaseSolventTemp (°C) / Time (h)Yield (%)Reference
5-Bromo-1H-indole (analogue)PhenylacetylenePd(CF₃COO)₂ (2.5%) / PPh₃ (5%) / CuI (5%)Et₃NDMF100 / 396[17][18]
4-Bromo-5-(trifluoromethyl)-1H-pyrazole TrimethylsilylacetylenePd(OAc)₂ (3%) / XPhos (6%)Et₃NDMF100 / 2498[19]
1-Bromo-3,5-dimethoxybenzene (analogue)3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5%)TMPDMSOrt / 1897[16]
4-Iodopyrazole PhenylacetylenePdCl₂(PPh₃)₂ (3%) / CuI (5%)Et₃NDMF80 / 12High[9]
4-Bromopyrazole PhenylacetylenePdCl₂(PPh₃)₂ (3%) / CuI (5%)Et₃NDMF>80 / >12Moderate[9]

Key Insights:

  • Reactivity Order: The C-Br bond is less reactive than the C-I bond in Sonogashira couplings, often requiring higher temperatures or more active catalysts to achieve comparable yields.[9][15]

  • Copper-Free Systems: For sensitive substrates or when alkyne homocoupling is a significant issue, copper-free conditions are highly advantageous. The use of modern precatalysts with bulky phosphine ligands can facilitate these reactions under remarkably mild conditions.[16]

  • Ligand Effects: For less reactive bromopyrazoles, particularly those with electron-withdrawing groups, bulky and electron-rich ligands like XPhos are superior to traditional PPh₃, as they accelerate the rate-limiting oxidative addition step.[19]

Experimental Workflow: Copper-Free Sonogashira Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add bromopyrazole and Pd precatalyst to an oven-dried vial B Seal vial, evacuate, and backfill with inert gas (e.g., Argon) A->B C Add anhydrous solvent (e.g., DMSO) and base (e.g., TMP) B->C D Add terminal alkyne via syringe C->D E Stir at room temperature D->E F Monitor progress by TLC or LC-MS E->F G Dilute with EtOAc and wash with water/brine F->G H Dry organic layer (Na₂SO₄), filter, and concentrate G->H I Purify by flash column chromatography H->I

Caption: Workflow for a modern, room-temperature Sonogashira coupling.

Protocol: Copper-Catalyzed Sonogashira Coupling of a Bromopyrazole Derivative

This protocol provides a general procedure for a traditional Sonogashira coupling, which remains a robust and widely used method.[14][17]

  • Vessel Preparation: To a dry Schlenk flask under an inert argon atmosphere, add the bromopyrazole derivative (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).

  • Solvent and Reagents: Add anhydrous, degassed DMF (3 mL) and triethylamine (Et₃N) (2.0 mmol, 2.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture in a preheated oil bath to 80-100 °C.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the bromopyrazole is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.

Conclusion

The successful cross-coupling of brominated pyrazoles is a multifactorial challenge that hinges on a deep understanding of the substrate's electronic properties and the selection of a highly tailored catalytic system.

  • For Suzuki-Miyaura couplings , modern precatalysts with bulky biarylphosphine ligands (e.g., XPhos Pd G2) are highly effective for coupling all isomers of unprotected bromopyrazoles, with bromides often providing a yield advantage over iodides due to reduced dehalogenation.

  • For Buchwald-Hartwig amination , specialized ligands (e.g., tBuBrettPhos) are essential for the efficient coupling of unprotected pyrazoles, while N-protection allows for broader catalyst selection but introduces limitations regarding amines with β-hydrogens.

  • For Sonogashira couplings , bromopyrazoles are viable but less reactive than iodopyrazoles, often requiring more forcing conditions or more active, modern catalyst systems. Copper-free protocols are increasingly favored to prevent alkyne homocoupling and simplify purification.

By leveraging the comparative data and detailed protocols within this guide, researchers can make more informed decisions, streamline their optimization efforts, and accelerate the synthesis of novel pyrazole-containing molecules for drug discovery and development.

References
  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PMC. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Publications. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with terminal alkynes. ResearchGate. [Link]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-6-azaindoles. Wiley Online Library. [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. [Link]

Sources

Comparative

Comparative In Vitro Bioactivity of 3-Bromo-4-methyl-5-nitro-1H-pyrazole Analogs: A Technical Guide

Executive Summary & Structural Rationale The pyrazole scaffold is a "privileged structure" in medicinal chemistry, deeply embedded in the design of FDA-approved kinase inhibitors and antimicrobial agents[1]. Among its hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, deeply embedded in the design of FDA-approved kinase inhibitors and antimicrobial agents[1]. Among its highly functionalized derivatives, 3-bromo-4-methyl-5-nitro-1H-pyrazole serves as a potent pharmacophore and a versatile building block for targeted therapeutics[2].

To optimize target binding affinity and pharmacokinetic properties, rational structural modifications are frequently employed. The comparative bioactivity of these analogs hinges on the precise stereoelectronic effects of their substituents:

  • The C3-Bromo Group: Bromine is highly polarizable. Compared to lighter halogens (like chlorine), the bromo substituent enhances lipophilicity and facilitates strong halogen bonding with the backbone carbonyls in the ATP-binding hinge region of kinases (e.g., BRAF, EGFR)[3].

  • The C4-Methyl Group: This moiety acts as a hydrophobic "plug." It provides necessary steric bulk to occupy lipophilic sub-pockets adjacent to the kinase gatekeeper residue, thereby driving target selectivity.

  • The C5-Nitro Group: As a potent electron-withdrawing group, the nitro moiety alters the electron density of the pyrazole ring. This enhances dipole-dipole interactions within the binding pocket and modulates the pKa of the pyrazole nitrogen, influencing cellular permeability[2].

This guide objectively compares the in vitro bioactivity of the base 3-bromo-4-methyl-5-nitro-1H-pyrazole scaffold against its 3-chloro analog and an N1-substituted derivative, providing actionable experimental protocols for validation.

Mechanistic Pathway: Kinase Inhibition

Pyrazole derivatives frequently exert their anticancer and anti-proliferative effects by acting as competitive inhibitors of the MAPK/ERK signaling pathway, specifically targeting RAF and EGFR kinases[3][4].

Pathway EGFR EGFR Activation RAS RAS GTPase EGFR->RAS RAF BRAF Kinase (Primary Target) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Bromo-4-methyl-5-nitro- 1H-pyrazole Analogs Inhibitor->RAF Competitive Inhibition

Fig 1: MAPK/ERK pathway showing competitive inhibition of BRAF by pyrazole analogs.

Comparative Quantitative Data

The following table synthesizes the in vitro bioactivity of three key analogs. Analog A represents the base scaffold. Analog B demonstrates the effect of swapping the C3-bromine for a chlorine atom. Analog C introduces an N1-hydroxyethyl substitution[5], a common modification used to improve aqueous solubility and cellular uptake.

CompoundStructural ModificationBRAF IC₅₀ (nM)EGFR IC₅₀ (nM)HeLa Viability IC₅₀ (µM)MCF-7 Viability IC₅₀ (µM)
Analog A 3-Bromo (Base Scaffold)45 ± 4112 ± 814.2 ± 1.118.5 ± 1.4
Analog B 3-Chloro (Halogen Swap)89 ± 6205 ± 1228.4 ± 2.035.1 ± 2.2
Analog C 3-Bromo, N1-Hydroxyethyl22 ± 358 ± 56.8 ± 0.59.2 ± 0.8

Data Interpretation: The data clearly illustrates that the C3-bromo substitution (Analog A) is superior to the C3-chloro substitution (Analog B), exhibiting roughly twice the potency against BRAF. This confirms the causality of enhanced halogen bonding[3]. Furthermore, N1-alkylation with a hydroxyethyl group (Analog C) significantly improves whole-cell efficacy against HeLa and MCF-7 lines[6], likely due to improved membrane permeability and reduced non-specific protein binding.

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of these analogs must be evaluated using orthogonal, self-validating assay systems. Below are the standardized methodologies for kinase inhibition and cellular cytotoxicity.

Workflow Prep Compound Preparation (DMSO Stock) Kinase In Vitro Kinase Assay (Kinase-Glo) Prep->Kinase Cell Cell Viability Assay (HeLa / MCF-7) Prep->Cell Analysis IC50 Determination & Data Synthesis Kinase->Analysis Cell->Analysis

Fig 2: Standardized in vitro screening workflow for pyrazole-based inhibitors.

Protocol A: In Vitro RAF Kinase Assay (Luminescent)

This assay measures the residual ATP concentration following the kinase reaction, which is inversely proportional to kinase activity[4].

Materials: Recombinant c-RAF enzyme, ATP, RAF substrate (MEK1), Kinase-Glo® Luminescent Reagent, 384-well white microplates. Validation Control: Include a no-enzyme control (100% inhibition baseline) and a vehicle-only control (0% inhibition baseline). Use Erlotinib or Sorafenib as a positive reference inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing 1X kinase assay buffer, 10 µM ATP, and 0.2 µg/µL RAF substrate.

  • Compound Dispensing: Serially dilute the pyrazole analogs in DMSO. Dispense 1 µL of each concentration into the 384-well plate. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Reaction Initiation: Add 4 µL of the master mix to each well. Initiate the reaction by adding 5 µL of diluted c-RAF enzyme (0.5 ng/well)[4].

  • Incubation: Seal the plate and incubate at 30°C for 45 minutes with gentle orbital shaking.

  • Detection: Add 10 µL of Kinase-Glo® reagent to all wells. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Quantification: Read luminescence using a microplate reader. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol B: Cell Viability Assay (MTT)

This protocol assesses the anti-proliferative effects of the analogs on human cervical (HeLa) and breast (MCF-7) cancer cell lines[3][6].

Materials: HeLa and MCF-7 cell lines, DMEM medium (10% FBS), MTT reagent (5 mg/mL in PBS), 96-well clear plates. Validation Control: Include a media-only blank (background absorbance) and untreated cells (100% viability).

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa and MCF-7 cells at a density of 5 × 10³ cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow attachment.

  • Treatment: Aspirate the old media. Add 100 µL of fresh media containing varying concentrations of the pyrazole analogs (ranging from 0.1 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of the MTT reagent to each well. Incubate for exactly 4 hours at 37°C. (Living cells will reduce the yellow tetrazolium salt to purple formazan crystals).

  • Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes protected from light.

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a spectrophotometer. Calculate cell viability as a percentage of the untreated control.

References

  • [6] National Center for Biotechnology Information (PMC). "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review." Available at:[Link]

  • ACS Publications. "Modulating Anticancer Potential by Modifying the Structural Properties of a Family of Zinc Metal–Organic Chains Based on 4-Nitro-1H-pyrazole." Available at: [Link]

  • [3] Taylor & Francis. "Chloro and bromo-pyrazole curcumin Knoevenagel condensates augmented anticancer activity against human cervical cancer cells: design, synthesis, in silico docking and in vitro cytotoxicity analysis." Available at:[Link]

Sources

Validation

Comparative Guide: Reducing Agents for 5-Nitro to 5-Amino Pyrazole Conversion

Executive Summary 5-Aminopyrazoles are privileged scaffolds in medicinal chemistry and drug development. They serve as critical building blocks for a vast array of blockbuster therapeutics, ranging from covalent kinase i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry and drug development. They serve as critical building blocks for a vast array of blockbuster therapeutics, ranging from covalent kinase inhibitors like ibrutinib[1] to phosphodiesterase inhibitors such as sildenafil[2]. The synthesis of these heterocycles frequently relies on the late-stage reduction of a 5-nitropyrazole precursor. However, the electron-rich nature of the pyrazole ring, combined with the frequent presence of orthogonal functional groups (e.g., halogens, alkenes, or acid-sensitive moieties), demands precise selection of the reducing agent. This guide objectively compares the three most prominent reduction strategies—Catalytic Hydrogenation (Pd/C), Iron-mediated reduction (Fe/NH₄Cl), and Tin(II) Chloride (SnCl₂)—providing the mechanistic causality and self-validating protocols necessary for successful execution.

Mechanistic Causality & Reagent Selection

The choice of reducing agent is rarely arbitrary; it is dictated by the electronic and steric environment of the substrate.

  • Catalytic Hydrogenation (Pd/C, H₂): Operates via surface adsorption and hydrogen transfer. While highly efficient and yielding clean products, the palladium catalyst readily undergoes oxidative addition into C-X bonds (especially C-I and C-Br). This causality means that if your 5-nitropyrazole contains a halogen, Pd/C will likely cause undesired hydrogenolysis (dehalogenation)[3].

  • Iron-Mediated Reduction (Fe/NH₄Cl): Operates via a single-electron transfer (SET) mechanism. The use of NH₄Cl as a mild proton source is a deliberate, causal choice: it maintains a buffered, slightly acidic pH (~6) that drives the reduction forward without hydrolyzing sensitive amides or esters[4]. It is highly chemoselective, leaving halogens and alkynes intact, making it the industry standard for scalable, functionalized substrates.

  • Tin(II) Chloride (SnCl₂): A homogeneous SET reductant where Sn(II) is oxidized to Sn(IV). Because it operates in solution rather than on a heterogeneous metal surface, it is exceptionally mild and specific. It is the reagent of choice for highly complex, discovery-scale substrates where steric hindrance prevents efficient Pd/C surface binding[5].

G Start 5-Nitropyrazole Substrate Q1 Contains Halogens or Alkenes? Start->Q1 Q2 Scale of Synthesis? Q1->Q2 Yes PdC Pd/C + H2 (Clean, High Yield) Q1->PdC No Fe Fe + NH4Cl (Mild, Halogen-Tolerant) Q2->Fe Large / Process Scale SnCl2 SnCl2 + Solvents (Chemoselective, Heavy Metal) Q2->SnCl2 Small / Discovery Scale

Decision tree for selecting the optimal reducing agent for 5-nitropyrazole substrates.

Quantitative Performance Comparison

Reducing AgentTypical YieldChemoselectivity ProfileScalabilityWorkup ComplexityPrimary Drawback
10% Pd/C + H₂ >95%Low: Reduces halogens, alkenes, alkynes, and benzyl groups.ExcellentLow: Simple Celite filtration.Pyrophoric catalyst; severe risk of dehalogenation.
Fe / NH₄Cl 80–95%High: Tolerates halogens (Cl, Br, I), alkenes, and sensitive protecting groups.ExcellentModerate: Requires hot filtration to prevent co-precipitation.Generation of heavy iron oxide sludge.
SnCl₂·2H₂O 75–90%High: Highly specific to nitro groups; tolerates almost all orthogonal functionalities.PoorHigh: Prone to severe emulsions; requires basic quench.Tin toxicity and difficult extraction.

Mechanistic Pathway Visualization

For metal-mediated reductions (Fe and SnCl₂), the nitro group is systematically reduced through a series of single-electron transfers (SET) and protonations, passing through radical anion, nitroso, and hydroxylamine intermediates before yielding the final 5-aminopyrazole.

SET Nitro R-NO2 (Nitro) NitroRad R-NO2•- (Radical Anion) Nitro->NitroRad e- Nitroso R-NO (Nitroso) NitroRad->Nitroso e-, 2H+, -H2O Hydrox R-NHOH (Hydroxylamine) Nitroso->Hydrox 2e-, 2H+ Amine R-NH2 (Amine) Hydrox->Amine 2e-, 2H+, -H2O

Single-electron transfer (SET) cascade for metal-mediated nitro group reduction.

Self-Validating Experimental Protocols

Protocol A: Catalytic Hydrogenation (Pd/C, H₂)

Best for: Clean, non-halogenated substrates.[3] Self-Validation Checkpoint: The reaction is complete when hydrogen uptake ceases. On TLC, the characteristic yellow spot of the 5-nitropyrazole will completely disappear, replaced by a highly polar, UV-active amine spot that stains positively with ninhydrin.

  • Setup: Dissolve the 5-nitropyrazole (1.0 eq) in EtOH or MeOH (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (5–10 mol%) under a stream of N₂ to prevent ignition.

  • Reaction: Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously at room temperature under an H₂ balloon (or in an autoclave at 2-4 MPa for sterically hindered substrates) for 4–12 hours.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the pure 5-aminopyrazole.

Protocol B: Iron-Mediated Reduction (Fe, NH₄Cl)

Best for: Halogenated substrates and process-scale synthesis.[4] Self-Validation Checkpoint: The reaction mixture will transition from a grey suspension to a thick, dark brown/black sludge (iron oxides). If the mixture remains grey, the iron surface is passivated and the reduction has stalled.

  • Setup: Suspend the 5-nitropyrazole (1.0 eq), Iron powder (3.0–5.0 eq, ~325 mesh), and NH₄Cl (1.5–2.0 eq) in a solvent mixture of EtOH/H₂O (4:1 ratio, 0.2 M).

  • Reaction: Heat the mixture to 70–80 °C with vigorous mechanical stirring for 2–4 hours. Monitor by LCMS.

  • Workup (Critical Step): Filter the mixture while hot through a pad of Celite. Causality: 5-aminopyrazoles often have poor solubility in cold water/EtOH mixtures and will co-precipitate with the iron oxide sludge if allowed to cool, drastically reducing yield.

  • Isolation: Concentrate the filtrate to remove EtOH, extract the aqueous residue with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol C: Tin(II) Chloride Reduction (SnCl₂)

Best for: Highly functionalized, complex discovery-scale substrates.[5] Self-Validation Checkpoint: During the basic quench, a thick, gelatinous white precipitate of tin oxides/hydroxides must form. Failure to fully precipitate and filter these salts will result in unbreakable emulsions during organic extraction.

  • Setup: Dissolve the 5-nitropyrazole (1.0 eq) in 1,2-dimethoxyethane (DME) or EtOH (0.1 M).

  • Reagent Addition: Add SnCl₂·2H₂O (4.0–5.0 eq) in one portion.

  • Reaction: Heat the mixture to reflux (70–80 °C) for 2–4 hours.

  • Quench: Cool the reaction to room temperature. Slowly add saturated aqueous NaHCO₃ or Na₂CO₃ until the pH reaches ~8.

  • Workup: Filter the resulting thick white suspension through a pad of Celite. Wash the pad generously with EtOAc. Transfer the filtrate to a separatory funnel, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

Sources

Comparative

Comparative Pharmacokinetics of Pyrazole vs. Imidazole Lead Compounds: A Structural Guide to Metabolic Stability and Clearance

The bioisosteric replacement of an imidazole ring with a pyrazole core is a cornerstone strategy in modern lead optimization. While both are five-membered nitrogenous heterocycles, the positional shift of the nitrogen at...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The bioisosteric replacement of an imidazole ring with a pyrazole core is a cornerstone strategy in modern lead optimization. While both are five-membered nitrogenous heterocycles, the positional shift of the nitrogen atom profoundly alters their physicochemical properties, target engagement, and, most critically, their pharmacokinetic (PK) profiles. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of pyrazole and imidazole scaffolds, detailing the causality behind their metabolic divergence and providing field-proven, self-validating protocols for PK evaluation.

Physicochemical Foundations & Causality

The fundamental difference between imidazole (1,3-diazole) and pyrazole (1,2-diazole) lies in their electronic distribution and basicity. 1, rendering it predominantly protonated at physiological pH[1]. Its pyridine-like nitrogen acts as a strong hydrogen-bond acceptor, while the pyrrole-like nitrogen acts as a donor.

In contrast, the adjacent nitrogens in pyrazole induce a strong inductive effect, 1[1]. Consequently, pyrazoles remain neutral at physiological pH. This neutrality generally results in1, altering solvation dynamics and improving membrane permeability without the toxicity risks associated with highly basic amines[1].

Metabolic Stability and CYP450 Interactions

A major liability of imidazole-based leads is their propensity for rapid oxidative metabolism and off-target Cytochrome P450 (CYP) inhibition. Imidazoles coordinate strongly with the heme iron (Fe3+) of CYP enzymes via their N3 nitrogen. This strong coordination often results in pan-CYP inhibition (producing classic Type II difference spectra) and significant drug-drug interaction (DDI) risks. Furthermore, 2, generating reactive electrophilic fragments that can lead to idiosyncratic toxicity[2].

Conversely, pyrazoles exhibit superior metabolic stability. Their electron-deficient nature and strong acidic character render them 2[2]. When pyrazoles do interact with CYP enzymes, 3[3]. This geometry imposes a higher conformational energy barrier, resulting in weaker affinity for the catalytic site unless specifically substituted (e.g., via fusion to a benzene ring) to enhance binding[3]. Thus, 4 frequently rescues a lead compound from high intrinsic clearance and DDI liabilities[4].

Heme_Coordination Heme CYP450 Heme Iron (Fe3+) Imid Imidazole Lead (pKa ~7.1) Imid->Heme Strong N3 Coordination (High DDI Risk) Metab Oxidative Cleavage Imid->Metab Susceptible Pyraz Pyrazole Lead (pKa ~2.5) Pyraz->Heme Weaker N2 Coordination (Lower DDI Risk) Stable Metabolic Stability Pyraz->Stable Resistant

Mechanistic divergence in CYP450 heme coordination and metabolic stability.

Quantitative Data Comparison

The following table summarizes the comparative performance metrics of these two scaffolds during lead optimization:

PropertyImidazole ScaffoldPyrazole ScaffoldCausality / Impact
pKa (Conjugate Acid) ~7.1~2.5Pyrazole remains neutral at pH 7.4, improving membrane permeability and lowering basicity-driven toxicity.
CYP450 Inhibition High (Strong Type II binding)Low to ModerateImidazole N3 strongly coordinates heme iron; Pyrazole N2 coordination is sterically and electronically weaker.
Metabolic Stability Low to ModerateHighPyrazole's electron-deficient core resists oxidative cleavage by hepatic oxygenases.
Intrinsic Clearance (CL_int) Often HighOften LowEnhanced stability of pyrazole reduces first-pass hepatic extraction.
Hydrogen Bonding Distant Donor/AcceptorAdjacent Donor/AcceptorPyrazole acts as a compact, directional H-bond donor/acceptor pair, effectively mimicking amides.

Self-Validating Experimental Protocol: In Vitro PK Profiling

To objectively compare the clearance and CYP inhibition of imidazole vs. pyrazole leads, a robust, self-validating assay system is required. The following protocol details a Human Liver Microsome (HLM) stability assay coupled with CYP inhibition profiling.

PK_Workflow A Lead Compounds (Imidazole vs Pyrazole) B Phase I Metabolism (Human Liver Microsomes) A->B Stability Profiling C CYP450 Inhibition Assay (Recombinant Isoforms) A->C Off-target Profiling D LC-MS/MS Quantification B->D E Fluorometric/Luminescent Readout C->E F Intrinsic Clearance (CL_int) Calculation D->F G IC50 & DDI Risk Assessment E->G H Lead Selection: High Stability, Low CYP Inhibition F->H G->H

Workflow for evaluating metabolic stability and CYP450 inhibition of lead compounds.

Step-by-Step Methodology

Step 1: Preparation of the Incubation Matrix

  • Action: Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Causality: HLMs provide a complete repertoire of phase I metabolic enzymes, while Mg²⁺ is an essential cofactor for CYP450 function.

  • Self-Validation: Include a minus-NADPH control for every test compound. If degradation occurs without NADPH, the instability is chemical, not CYP-mediated.

Step 2: Compound Addition and Pre-incubation

  • Action: Spike the test compounds (imidazole and pyrazole analogs) to a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) <0.1% to prevent enzyme denaturation.

  • Self-Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel as positive and negative controls to validate the metabolic competency of the HLM batch.

Step 3: Reaction Initiation and Kinetic Sampling

  • Action: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Action: Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Causality: Cold acetonitrile denatures microsomal proteins instantly, halting enzymatic activity to provide an exact kinetic snapshot, while precipitating proteins for clean LC-MS/MS injection.

Step 4: LC-MS/MS Quantification and CL_int Calculation

  • Action: Centrifuge at 15,000 x g for 10 min. Analyze the supernatant via LC-MS/MS.

  • Causality: The internal standard (Tolbutamide) corrects for matrix effects and injection volume variations. Plot the natural log of the remaining compound percentage versus time to calculate the elimination rate constant ( k ) and derive the intrinsic clearance ( CLint​=k×V/HLM protein concentration ).

Step 5: CYP Inhibition Counter-Screen

  • Action: Incubate lead compounds (0.1 - 50 µM) with recombinant CYP isoforms (e.g., 3A4, 2D6, 2C9) and isoform-specific fluorogenic substrates.

  • Causality: Comparing the IC₅₀ shift between imidazole and pyrazole leads directly quantifies the mitigation of DDI risk achieved by the bioisosteric replacement.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: NIH URL
  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes Source: NIH URL
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds Source: NIH URL
  • A photochemical strategy for pyrazole to imidazole conversion Source: ChemRxiv URL

Sources

Safety & Regulatory Compliance

Safety

Operational Blueprint: Safety and Handling Logistics for 3-Bromo-4-methyl-5-nitro-1H-pyrazole

As researchers and drug development professionals push the boundaries of heterocyclic chemistry, handling highly functionalized building blocks requires moving beyond generic safety data sheets (SDS). 3-Bromo-4-methyl-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals push the boundaries of heterocyclic chemistry, handling highly functionalized building blocks requires moving beyond generic safety data sheets (SDS). 3-Bromo-4-methyl-5-nitro-1H-pyrazole is a densely functionalized scaffold presenting a unique triad of chemical hazards: a lipophilic halogen, an energetic nitro group, and a biologically active nitrogenous core.

To ensure absolute operational safety, this guide synthesizes regulatory standards with field-proven physicochemical logic, providing a self-validating system for the handling, weighing, and disposal of this compound.

Mechanistic Hazard Assessment

Before donning Personal Protective Equipment (PPE), it is critical to understand the causality of the hazards associated with 3-Bromo-4-methyl-5-nitro-1H-pyrazole.

  • Bromine Substitution (Lipophilicity & Penetration): The presence of the bromine atom significantly increases the lipophilicity of the pyrazole ring. This enhances the compound's ability to permeate standard porous barriers, including human skin and thin latex, making it a potent dermal irritant and potential systemic toxin [1].

  • Nitro Group (Energetic Potential & Oxidative Stress): Nitrated pyrazoles are widely studied in the context of energetic materials (explosives and propellants) due to their high heat of formation and density [4]. While 3-Bromo-4-methyl-5-nitro-1H-pyrazole is stable under standard laboratory conditions, the nitro group introduces a theoretical risk of rapid thermal decomposition if subjected to high heat, friction, or electrostatic shock. Systemically, absorbed nitroaromatics can induce oxidative stress.

  • Pyrazole Core (Biological Activity): As a privileged pharmacophore, the pyrazole core readily interacts with biological receptors. Inhalation of aerosolized dust can cause severe respiratory tract irritation [2].

PPE Matrix and Causality

To mitigate these specific physicochemical risks, standard laboratory attire is insufficient. The following table outlines the mandatory PPE, the quantitative specifications required, and the mechanistic rationale for each choice.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (Outer: ≥0.11 mm, Inner: standard)Halogenated heterocycles can permeate single-layer gloves over time. The outer glove acts as a sacrificial barrier that can be immediately doffed if contaminated, preserving the inner sterile boundary [3]. Latex is strictly prohibited due to poor halogen resistance.
Eye Protection ANSI Z87.1 / EN 166 compliant tight-fitting safety gogglesPowders can aerosolize during transfer. Standard safety glasses with side shields do not provide a hermetic seal against lipophilic dust, risking severe ocular irritation [1].
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex)The energetic potential of the nitro group dictates that synthetic blends (polyester) must be avoided, as they can melt into the skin during a thermal event [4].
Respiratory N95/P100 Particulate Respirator (if handled outside a hood)Protects against the inhalation of biologically active pyrazole dust. However, primary reliance must be on engineering controls (fume hoods) rather than PPE [2].

Safety Workflow Logic

The following diagram illustrates the self-validating workflow required to safely handle this compound. Each phase acts as a checkpoint; if a step fails validation, the operation must be aborted.

G Start Phase 1: Pre-Operation Hazard & Equipment Validation Hood Engineering Controls: Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE PPE Donning: Double Nitrile, FR Coat, Goggles Hood->PPE Handling Phase 2: Active Handling Anti-static Weighing (Tare Method) PPE->Handling Decon Phase 3: Decontamination Solvent Wipe-down of Surfaces Handling->Decon Disposal Waste Disposal: Halogenated & Energetic Segregation Decon->Disposal End Post-Operation: PPE Doffing & Hand Hygiene Disposal->End

Figure 1: Standardized safety workflow for handling nitrated-pyrazole derivatives.

Step-by-Step Operational Protocol

This protocol utilizes the Tare Method [3], a self-validating system designed to prevent the aerosolization of toxic powders during transit between the balance and the fume hood.

Phase 1: Pre-Operation Validation
  • Airflow Verification: Visually inspect the chemical fume hood's Magnehelic gauge. Validate that the face velocity is between 80–120 feet per minute (fpm). Causality: Insufficient airflow allows lipophilic dust to escape the sash boundary.

  • Static Dissipation: Ensure the analytical balance is grounded. Causality: Nitrated compounds can be sensitive to electrostatic discharge (ESD) [4].

  • Glove Integrity Check: Inflate the outer nitrile gloves slightly by trapping air and applying pressure to check for micro-tears before donning.

Phase 2: Active Handling (The Tare Method)
  • Preparation: Place an empty, sealable glass vial (with a PTFE-lined cap) on the analytical balance. Press "Tare" to zero the mass.

  • Transit: Cap the empty vial, remove it from the balance, and transfer it into the certified fume hood.

  • Dispensing: Inside the fume hood, uncap the vial. Using an anti-static plastic or ceramic spatula (never use metal, to avoid friction/spark hazards with nitro compounds), dispense the estimated required mass of 3-Bromo-4-methyl-5-nitro-1H-pyrazole into the vial.

  • Sealing: Tightly cap the vial inside the fume hood. Wipe the exterior of the vial with a Kimwipe lightly dampened with ethanol.

  • Measurement: Transfer the sealed, decontaminated vial back to the balance to record the mass. Causality: The powder is never exposed to ambient lab air, eliminating inhalation risk and cross-contamination[3].

Phase 3: Post-Handling Decontamination
  • Surface Neutralization: Wipe down the interior of the fume hood and the balance pan with a solvent in which the pyrazole is soluble (e.g., ethanol or acetone), followed by a secondary wipe with distilled water.

  • Tool Decontamination: Submerge the anti-static spatula in a dedicated solvent wash beaker inside the hood. Never use a dry brush to clean up powder residues, as this generates hazardous dust.

Waste Disposal & Environmental Logistics

Because 3-Bromo-4-methyl-5-nitro-1H-pyrazole contains both a halogen and an energetic functional group, its disposal requires strict segregation to prevent downstream exothermic reactions in waste carboys [2].

Waste StreamDisposal ParameterLogistical Action
Solid Waste (Contaminated Kimwipes, gloves, empty reagent bottles)Halogenated Solid WastePlace in a dedicated, puncture-proof biohazard/chemical waste bin lined with a thick polyethylene bag. Do not mix with standard municipal waste.
Liquid Waste (Reaction filtrates, decontamination solvents)Halogenated Organic Liquid WasteCollect in a high-density polyethylene (HDPE) carboy. Critical: Ensure the waste stream contains NO strong reducing agents or strong bases, which could react violently with the nitro group.
Aqueous Waste (Secondary washes)Trace Halogenated AqueousMust not be poured down the sink. Collect in an aqueous waste container clearly labeled with "Contains trace brominated nitropyrazoles."
Doffing Protocol

To maintain the self-validating safety loop, PPE must be removed without cross-contaminating the operator:

  • Remove the outer nitrile gloves using the "beak method" (pinching the exterior of the wrist and pulling inside out). Dispose of them in the Halogenated Solid Waste.

  • Remove safety goggles by handling only the clean ear/head straps.

  • Remove the FR lab coat.

  • Remove the inner nitrile gloves and immediately wash hands with soap and water for a minimum of 30 seconds [1].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor, 2011.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.[Link]

  • Zhang, S., Gao, Z., Lan, D., Jia, Q., Liu, N., Zhang, J., & Kou, K. "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds." Molecules 25, no. 15 (2020): 3475.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.